4-Methoxybenzyl chloride
描述
属性
IUPAC Name |
1-(chloromethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYOXXOKFQHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231718 | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-94-2 | |
| Record name | 4-Methoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(chloromethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLOXYBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methoxybenzyl Chloride: A Comprehensive Technical Guide
CAS Number: 824-94-2
This technical guide provides an in-depth overview of 4-Methoxybenzyl chloride (PMB-Cl), a crucial reagent in organic synthesis, particularly for the protection of alcohols and amines. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 824-94-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉ClO | [2][3][4] |
| Molecular Weight | 156.61 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][4] |
| Melting Point | -1 °C | [2] |
| Boiling Point | 117-118 °C at 14 mmHg | [2] |
| Density | 1.155 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.548 | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2] |
| Linear Formula | CH₃OC₆H₄CH₂Cl | [2] |
| Synonyms | 4-(Chloromethyl)anisole, Anisyl chloride, p-Anisyl chloride, PMBCl | [1][2][3] |
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a laboratory setting.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [1][2] |
| Precautionary Statements | P234, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P390, P405, P406, P501 | [1][2] |
| Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere. Keep in a cool, dry place away from heat and direct sunlight. Store in a corrosive resistant container. | [1][2][4] |
| WGK | 3 | [2] |
Experimental Protocols
Synthesis of this compound from 4-Methoxybenzyl Alcohol
A common and effective method for the synthesis of this compound is the reaction of 4-methoxybenzyl alcohol with thionyl chloride.[3]
Materials:
-
4-Methoxybenzyl alcohol (138.0 g)
-
Thionyl chloride (119 g)
-
Dry chloroform (B151607) (500 ml)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Steam bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 138.0 g of 4-methoxybenzyl alcohol in 500 ml of dry chloroform.
-
Cool the solution in an ice bath.
-
Add 119 g of thionyl chloride dropwise to the solution while stirring. Control the addition rate to manage the exothermic reaction.[3]
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Remove the excess thionyl chloride and chloroform by concentration on a steam bath.[2]
-
Purify the residue by fractional distillation under vacuum to obtain this compound.[2]
Purification
Purification of crude this compound is typically achieved by fractional distillation under vacuum.[5]
Analysis by RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the content of this compound, for instance, as a genotoxic impurity in pharmaceutical ingredients like Venlafaxine.[6]
Chromatographic Conditions:
-
Instrument: HPLC with a UV/PDA detector.
-
Column: Purospher STAR end-capped C18 (250mm x 4.0mm), 5µm.
-
Mobile Phase A: 0.1% v/v aqueous ammonia (B1221849) solution (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 95:5 (A:B), change to 80:20 over 15 min.
-
Gradually change to 40:60 up to 45 min.
-
Return to 95:5 up to 50 min and hold until 60 min.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 55°C.
-
Detection Wavelength: 225 nm.
Reactivity and Applications
This compound is a reactive electrophile due to the electron-donating nature of the methoxy (B1213986) group, which stabilizes the benzylic carbocation intermediate. This reactivity makes it a valuable reagent in organic synthesis.[3][7]
Protection of Alcohols and Amines (PMB Protection)
One of the primary applications of this compound is as a protecting group for alcohols and amines, forming p-methoxybenzyl (PMB) ethers and amines, respectively.[3][8] This protection is typically carried out under basic conditions, for example, using sodium hydride in THF or DMF.[8]
General Protocol for PMB Protection of an Alcohol:
-
Dissolve the alcohol in an anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C.
-
Add a base (e.g., sodium hydride) portionwise and stir until gas evolution ceases.
-
Slowly add this compound (or bromide) at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1 hour).
-
Quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
The PMB group can be selectively cleaved under oxidative conditions, for instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a key advantage over other benzyl-type protecting groups.[8]
Suzuki-Miyaura Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. In this reaction, an organoboron compound is coupled with an organic halide.
General Catalytic Cycle for Suzuki-Miyaura Coupling:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X, in this case, PMB-Cl) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (R-B(OR')₂) is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound | PMB-Cl Reagent [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RP-HPLC Method for Content of Genotoxic this compound in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzyl Chloride from Anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-methoxybenzyl chloride, a crucial intermediate in organic synthesis and drug development. The document details the prevalent chloromethylation of anisole (B1667542), an alternative pathway from 4-methoxybenzyl alcohol, and includes detailed experimental protocols, comparative data, and reaction mechanism visualizations.
Introduction
This compound (PMB-Cl) is a widely utilized protecting group for alcohols, phenols, and amines in multi-step organic synthesis. Its stability under various conditions and its selective deprotection protocols make it an invaluable tool for medicinal chemists and process developers. The most common and economically viable method for its synthesis is the chloromethylation of anisole. This guide explores this method in detail, alongside a notable alternative, providing researchers with the necessary information to select and optimize the synthesis of this key reagent.
Synthetic Routes
Two principal synthetic strategies dominate the preparation of this compound: the direct chloromethylation of anisole and the chlorination of 4-methoxybenzyl alcohol.
Chloromethylation of Anisole (Blanc-Quelet Reaction)
The most prevalent industrial and laboratory-scale synthesis involves the electrophilic aromatic substitution of anisole with formaldehyde (B43269) and hydrogen chloride. This reaction, a variation of the Blanc-Quelet reaction, is typically catalyzed by a Lewis acid or a protic acid.[1][2][3][4] The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to a mixture of this compound and the isomeric byproduct, 2-methoxybenzyl chloride.[5]
Reaction Scheme:
Key factors influencing the yield and selectivity of this reaction include the choice of catalyst, solvent, temperature, and the form of formaldehyde used (e.g., paraformaldehyde).[6] A significant side reaction is the formation of diarylmethane derivatives, which can be minimized by controlling the reaction conditions.[6][7]
Synthesis from 4-Methoxybenzyl Alcohol
An alternative route to this compound involves the treatment of 4-methoxybenzyl alcohol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[8] This method is often employed for smaller-scale preparations where the starting alcohol is readily available and avoids the formation of isomeric byproducts inherent in the chloromethylation of anisole.
Reaction Scheme:
Comparative Data of Synthetic Methods
The following tables summarize quantitative data from various reported procedures for the synthesis of this compound.
Table 1: Chloromethylation of Anisole - Reaction Conditions and Yields
| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Anisole, Paraformaldehyde, HCl (gas) | Benzene (B151609) | 2-5 (initial), then 45 | 8 | 65.7 | [9] |
| Acetic Acid | Anisole, Paraformaldehyde, HCl (gas) | Cyclohexane | 15-20 | 5 | ~64.1 (para), ~20.3 (ortho) | [5] |
| Titanium Tetrachloride | Anisole, Formaldehyde, HCl | Not specified | 0-5 | Not specified | Optimized for high product ratio | [6][10] |
| Zinc Chloride | Anisole, Paraformaldehyde, HCl (gas) | Not specified | Not specified | Not specified | Common catalyst | [1][3][7] |
Table 2: Synthesis from 4-Methoxybenzyl Alcohol - Reaction Conditions and Yield
| Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride | Chloroform (B151607) | Reflux | 2 | Not specified | [8] |
Detailed Experimental Protocols
Protocol 1: Chloromethylation of Anisole with Paraformaldehyde and HCl
This protocol is adapted from a patented procedure and provides a good yield of the desired product.[9]
Materials:
-
Anisole (108.1 g)
-
Benzene (450 ml)
-
Paraformaldehyde (38.6 g)
-
Hydrogen chloride (gas)
-
Saturated calcium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of anisole in benzene is cooled to 2°C.
-
The solution is saturated with gaseous hydrogen chloride over a period of 3 hours, maintaining the temperature at a maximum of 5°C.
-
Paraformaldehyde is then added at 20°C.
-
The reaction mixture is heated to 45°C and maintained at this temperature for 1 hour.
-
The mixture is cooled back to 20°C, and gaseous hydrogen chloride is introduced for an additional 5 hours.
-
The aqueous layer is separated.
-
The benzene solution is washed with a saturated solution of calcium chloride and then dried over magnesium sulfate.
-
The solvent is removed, and the residue is distilled under vacuum to yield this compound. (b.p. 108-110°C at 12 Torr).
Protocol 2: Synthesis from 4-Methoxybenzyl Alcohol and Thionyl Chloride
This protocol describes a straightforward conversion of the corresponding alcohol to the chloride.[8]
Materials:
-
4-Methoxybenzyl alcohol (138.0 g)
-
Thionyl chloride (119 g)
-
Dry chloroform (500 ml)
Procedure:
-
To a solution of 4-methoxybenzyl alcohol in dry chloroform, thionyl chloride is added dropwise.
-
The mixture is stirred and heated under reflux for 2 hours.
-
The reaction mixture is concentrated on a steam bath.
-
The residue is purified by fractional distillation to give this compound.
Reaction Mechanisms and Experimental Workflows
Visual representations of the reaction mechanism and experimental procedures are provided below using Graphviz.
Reaction Mechanism: Chloromethylation of Anisole
The chloromethylation of anisole proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of a reactive electrophile from formaldehyde and HCl, followed by its attack on the electron-rich anisole ring.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Quelet reaction - Wikipedia [en.wikipedia.org]
- 3. Blanc Reaction [drugfuture.com]
- 4. Quelet Reaction [drugfuture.com]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. New studies in aromatic chloromethylation - Durham e-Theses [etheses.dur.ac.uk]
Synthesis of 4-Methoxybenzyl Chloride from p-Methoxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzyl chloride from p-methoxybenzyl alcohol, a critical transformation in organic synthesis. This compound is a widely used protecting group for alcohols, phenols, and amines in the synthesis of complex molecules, including pharmaceuticals.[1] This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.
Core Synthesis Methodologies
The conversion of p-methoxybenzyl alcohol to this compound is typically achieved through nucleophilic substitution, where the hydroxyl group is replaced by a chloride ion. The most common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). Other methods, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalyst, have also been reported.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the primary synthesis methods.
Table 1: Synthesis of this compound using Thionyl Chloride
| Parameter | Value | Reference |
| Reactant | p-Methoxybenzyl alcohol | [3] |
| Reagent | Thionyl chloride | [3] |
| Solvent | Dry Chloroform (B151607) | [3] |
| Reactant Quantity | 138.0 g | [3] |
| Reagent Quantity | 119 g | [3] |
| Solvent Volume | 500 ml | [3] |
| Reaction Time | 2 hours | [3] |
| Temperature | Reflux | [3] |
| Purification | Fractional Distillation | [3] |
Table 2: Synthesis of this compound using Concentrated Hydrochloric Acid
| Parameter | Value | Reference |
| Reactant | p-Methoxybenzyl alcohol (p-anisyl alcohol) | [4][5] |
| Reagent | Concentrated Hydrochloric Acid | [4][5] |
| Reactant Quantity | 20 mL (22.24 g, 161.12 mmol) | [4] |
| Reagent Volume | 160 mL | [4] |
| Reaction Time | 15 minutes (with ultrasound) | [4] |
| Temperature | Not specified (sonication) | [4] |
| Work-up | Separation of layers, drying over CaCl₂ | [4][5] |
| Yield | 75% (sufficient purity for direct use) | [4] |
| Purification | Kugelrohr distillation (117-118 °C @ 1 mm) | [4] |
Table 3: Synthesis of this compound using TCT and DMSO
| Parameter | Value | Reference |
| Reactant | 4-Methoxybenzyl alcohol | [2] |
| Reagent | 2,4,6-trichloro-1,3,5-triazine (TCT) | [2] |
| Catalyst/Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Solvent | Anhydrous Acetonitrile (MeCN) | [2] |
| Reactant Quantity | 300 mg (2.17 mmol) | [2] |
| Reagent Quantity | 480 mg (2.61 mmol) | [2] |
| Catalyst Quantity | 34 mg (0.43 mmol) | [2] |
| Solvent Volume | 10 mL | [2] |
| Reaction Time | 5 hours | [2] |
| Temperature | Room Temperature | [2] |
| Work-up | Dilution with Et₂O, washing with H₂O, drying over Na₂SO₄ | [2] |
| Yield | 79% | [2] |
| Purification | Filtration through a silica (B1680970) gel pad with petroleum ether | [2] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This protocol is based on a well-established method utilizing thionyl chloride as the chlorinating agent.[3][6]
Materials:
-
p-Methoxybenzyl alcohol (138.0 g)
-
Thionyl chloride (119 g)
-
Dry chloroform (500 ml)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Steam bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform.[3]
-
Add 119 g of thionyl chloride dropwise to the solution.[3]
-
Once the addition is complete, stir the mixture and heat it under reflux for 2 hours.[3]
-
After the reaction is complete, concentrate the mixture on a steam bath to remove the solvent and excess reagent.[3]
-
Fractionally distill the residue to obtain pure p-methoxybenzyl chloride.[3]
Method 2: Synthesis using Concentrated Hydrochloric Acid with Ultrasound
This is a rapid and efficient method that employs ultrasound to facilitate the reaction.[4]
Materials:
-
p-Anisyl alcohol (p-methoxybenzyl alcohol) (20 mL, 22.24 g)
-
Concentrated hydrochloric acid (160 mL)
-
Round-bottom flask (500 mL)
-
Ultrasound probe
-
Separatory funnel
-
Anhydrous calcium chloride
Procedure:
-
Place 20 mL of p-anisyl alcohol in a 500 mL round-bottom flask.[4]
-
Add 160 mL of concentrated HCl. The mixture will initially be heterogeneous and appear cloudy white.[4]
-
Immerse an ultrasound probe approximately 0.5 inches below the surface of the mixture and turn the instrument to full power.[4]
-
Continue sonication for 15 minutes, during which the reaction mixture should become homogeneous.[4]
-
Pour the reaction mixture into a separatory funnel.[4]
-
Separate the top layer, which is the this compound product, and dry it over anhydrous calcium chloride.[4] The product is often of sufficient purity for subsequent reactions.[4]
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.
References
A Comprehensive Technical Guide to the Physical Properties of 4-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 4-Methoxybenzyl chloride (also known as p-Anisyl chloride), a versatile reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data, detailed experimental protocols, and a clear visualization of a representative experimental workflow.
Core Physical Properties of this compound
The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. The following table summarizes its key quantitative physical data.
| Physical Property | Value | Units |
| Molecular Formula | C₈H₉ClO | - |
| Molecular Weight | 156.61[1] | g/mol |
| Appearance | Colorless to pale yellow liquid[2][3] | - |
| Melting Point | -1[1][4][5][6] | °C |
| Boiling Point | 117-118 at 14 mmHg[4][5][6][7] | °C |
| 127 at 24 mmHg[2] | °C | |
| Density | 1.155 at 25 °C[1][4][5][6] | g/mL |
| 1.16 | g/mL | |
| 1.1540 to 1.1570 | g/mL | |
| Refractive Index | n20/D 1.548[4][5][6] | - |
| Flash Point | 109[8] | °C |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, MDC, chloroform, and ether.[2][3][5] It has limited solubility in water and slowly decomposes.[3][5][6][8] | - |
Experimental Protocols for Determination of Physical Properties
Accurate determination of physical properties is fundamental in chemical research. Below are detailed, generalized methodologies for the key experiments cited.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of a compound's purity.[9][10]
Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[9][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Capillary tubes (sealed at one end)[9]
-
Thermometer or digital temperature probe[9]
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
-
Heating:
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
-
-
Purity Assessment: A sharp melting point range (0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[9][10]
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[13]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[14] This temperature remains constant during the phase change from liquid to gas.[15]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)[9][16]
-
Clamps and stand
Procedure:
-
Sample Preparation: Add a few milliliters of the liquid (this compound) into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its open end down, into the liquid in the test tube.[16]
-
Apparatus Setup:
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in the heating bath, ensuring the liquid level is below the bath's surface.[13]
-
-
Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[17]
-
Observation: When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[17]
-
Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point.[14][17]
-
Pressure Correction: Note the atmospheric pressure, as boiling points are pressure-dependent. Literature values are typically reported at standard pressure (760 mmHg).
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass per unit volume of a substance.[18]
Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.[19]
Apparatus:
-
Pycnometer (for high accuracy) or a graduated cylinder[19]
-
Analytical balance
-
Thermometer
Procedure (using a graduated cylinder):
-
Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid and record the total mass.
-
Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculation:
-
Mass of liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder).
-
Density = Mass of liquid / Volume of liquid.[19]
-
-
Repeatability: For accuracy, repeat the measurement several times and calculate the average density.[19]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20]
Principle: A known mass of the solute is added to a known volume of the solvent in small increments with agitation until saturation is reached.
Apparatus:
-
Test tubes or small flasks with stoppers
-
Graduated cylinder
-
Analytical balance
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath
Procedure (Qualitative and Semi-Quantitative):
-
Solvent Preparation: Measure a precise volume (e.g., 5 mL) of the chosen solvent (e.g., methanol, ethyl acetate, water) into a test tube. Place the test tube in a constant temperature bath to maintain a consistent temperature.[20]
-
Solute Addition: Weigh a small, known amount of this compound. Add a small portion to the solvent.
-
Dissolution: Stopper the test tube and shake or vortex it vigorously for a set period.[20] Observe if the solute dissolves completely.
-
Incremental Addition: Continue adding small, weighed portions of the solute, followed by agitation, until a point is reached where the added solid no longer dissolves, and a saturated solution is formed.[20][21]
-
Classification:
-
Soluble: If a significant amount of solute dissolves.
-
Slightly Soluble: If only a small amount dissolves.
-
Insoluble: If no noticeable amount of solute dissolves.[21]
-
For quantitative analysis, the total mass of the dissolved solute is used to calculate the solubility in g/100 mL or other appropriate units.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of a physical property, such as the melting point, of a chemical substance.
Caption: Generalized workflow for determining a physical property.
References
- 1. This compound [commonorganicchemistry.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. CAS 824-94-2: this compound | CymitQuimica [cymitquimica.com]
- 4. 4-Methoxybenzylchloride | 824-94-2 [amp.chemicalbook.com]
- 5. 4-Methoxybenzylchloride | 824-94-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Buy 4-Methoxy Benzyl Chloride-824-94-2-Online [nsrlaboratories.com]
- 8. 4-Methoxybenzylchloride, 98%, stabilized | Fisher Scientific [fishersci.ca]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. vernier.com [vernier.com]
- 16. byjus.com [byjus.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. education.com [education.com]
4-Methoxybenzyl chloride reactivity with nucleophiles
An in-depth technical guide on the reactivity of 4-Methoxybenzyl chloride (PMB-Cl) with nucleophiles, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (PMB-Cl), a vital reagent in organic synthesis, serves primarily as a protecting group for alcohols, phenols, amines, and carboxylic acids. Its reactivity is characterized by a susceptibility to nucleophilic substitution. The presence of the electron-donating methoxy (B1213986) group at the para position significantly influences the reaction mechanism, stabilizing the formation of a benzylic carbocation. This stabilization facilitates reactions proceeding through an SN1 pathway, although the SN2 mechanism remains operative, particularly with highly nucleophilic species or under conditions that disfavor carbocation formation. This guide provides a comprehensive overview of the reactivity of PMB-Cl with various nucleophiles, detailing reaction mechanisms, quantitative data, and experimental protocols.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The reactivity of this compound is a classic example of the interplay between SN1 and SN2 nucleophilic substitution mechanisms.
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway is favored due to the resonance stabilization of the intermediate carbocation by the para-methoxy group. The reaction proceeds in two steps: a slow, rate-determining ionization to form the 4-methoxybenzyl carbocation, followed by a rapid attack by the nucleophile. Solvolysis reactions, where the solvent acts as the nucleophile, often proceed via this mechanism. For instance, the solvolysis of this compound in water has a half-life on the order of seconds, indicating a rapid SN1 reaction.[1][2]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[3] While the primary nature of the benzylic carbon is suitable for SN2 reactions, the strong SN1 character of PMB-Cl means this pathway is more competitive with stronger, less-hindered nucleophiles in less polar solvents.[4][5]
The choice between these pathways can be influenced by the nucleophile's strength, solvent polarity, and reaction temperature.
Caption: SN1 and SN2 reaction pathways for this compound.
Quantitative Data: Solvolysis Rates
Solvolysis studies provide quantitative insight into the reactivity of this compound. The rate of reaction is highly dependent on the solvent system.
| Solvent System | Temperature (°C) | Rate Constant (k) | Notes |
| 20% Acetonitrile in Water | 25 | 2.2 s⁻¹ | Demonstrates high reactivity in aqueous solutions.[2][6] |
| 70% Aqueous Acetone | 20 | 2.507 x 10⁻⁴ s⁻¹ | Base rate before addition of other nucleophiles.[4] |
| Liquid Ammonia | 25 | 5.33 x 10⁻⁵ M⁻¹s⁻¹ | Rate increases with the addition of salts like KClO₄.[7] |
| Liquid Ammonia + 1.5 M KClO₄ | 25 | 1.31 x 10⁻⁴ M⁻¹s⁻¹ | Salt effect stabilizes the transition state.[7] |
Reactivity with Specific Nucleophiles
Oxygen Nucleophiles (Alcohols, Carboxylates)
-
Alcohols (Etherification): PMB-Cl reacts with alcohols in the presence of a base to form 4-methoxybenzyl (PMB) ethers. This reaction, a variation of the Williamson ether synthesis, is a cornerstone for protecting hydroxyl groups.[3][8] Strong bases like sodium hydride (NaH) are often used to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[5]
-
Carboxylic Acids (Esterification): The reaction of PMB-Cl with carboxylic acids affords PMB esters, effectively protecting the carboxyl group.[9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[9]
Nitrogen Nucleophiles (Amines)
PMB-Cl is a potent alkylating agent for primary and secondary amines, yielding PMB-protected amines.[8] These protected amines are stable under many conditions but can be deprotected via oxidation or treatment with strong acids. The reaction is usually performed with a base to scavenge the generated HCl.[10]
Sulfur Nucleophiles (Thiols, Thiourea)
-
Thiols: Reaction with thiols leads to the formation of 4-methoxybenzyl thioethers.[8] The high nucleophilicity of the thiolate anion facilitates this reaction.
-
Thiourea (B124793): A convenient one-pot synthesis of symmetrical and unsymmetrical benzyl (B1604629) thioethers uses thiourea as the sulfur source. The benzyl halide first forms an isothiuronium (B1672626) salt with thiourea, which is then reacted with a second equivalent of the halide (or a different one) under basic conditions to yield the thioether.[11]
Experimental Protocols
Protocol 1: Synthesis of a PMB Ether (Williamson Ether Synthesis)
This protocol describes the general procedure for protecting an alcohol with PMB-Cl.
Caption: General workflow for PMB protection of an alcohol.
Methodology:
-
An oven-dried, round-bottom flask is charged with the alcohol (1.0 eq) and dissolved in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Argon).
-
The solution is cooled to 0 °C using an ice bath.
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
This compound (1.2 eq) is added dropwise to the suspension.
-
The reaction is allowed to warm to room temperature and stirred for 4-12 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a PMB Ester from a Carboxylic Acid
Methodology:
-
The carboxylic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Triethylamine (TEA, 1.5 eq) is added to the solution.[9]
-
The mixture is stirred at room temperature, and this compound (1.2 eq) is added.[9]
-
The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[12]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The product is purified by column chromatography if necessary.
Protocol 3: One-Pot Synthesis of a Benzyl Thioether
This protocol is adapted from a general method for synthesizing benzyl thioethers using thiourea.[11]
Methodology:
-
In a round-bottom flask, dissolve thiourea (1.0 eq) and sodium hydroxide (B78521) (2.0 eq) in methanol (B129727).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (0.85 eq) and stir the reaction at room temperature.
-
After 30 minutes, add a second equivalent of this compound (0.85 eq) to synthesize the symmetrical thioether.
-
Stir the reaction for 2-4 hours at room temperature, monitoring by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude thioether, which can be purified by column chromatography.
Conclusion
This compound is a highly reactive and versatile electrophile. Its reactivity is dominated by a facile SN1 pathway due to the stabilizing effect of the para-methoxy group on the intermediate carbocation. This property makes it an excellent reagent for the protection of a wide range of nucleophilic functional groups, including alcohols, amines, carboxylic acids, and thiols. Understanding the balance between its SN1 and SN2 reactivity allows for the strategic design of synthetic routes and the optimization of reaction conditions, which is of paramount importance in the fields of organic synthesis and drug development.
References
- 1. chegg.com [chegg.com]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | PMB-Cl Reagent [benchchem.com]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. benchchem.com [benchchem.com]
4-Methoxybenzyl chloride electrophilicity mechanism
An In-depth Technical Guide to the Electrophilicity and Reaction Mechanism of 4-Methoxybenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (PMB-Cl) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxybenzyl (PMB) protecting group for alcohols, phenols, and carboxylic acids.[1][2] Its utility stems from its high electrophilicity, which is significantly influenced by the electronic properties of the methoxy (B1213986) substituent. This document provides a comprehensive analysis of the reaction mechanisms governing the electrophilic behavior of this compound, with a focus on the competing unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) pathways. Quantitative kinetic data are presented, and detailed experimental protocols for studying these reactions are outlined.
Core Electrophilicity and Reaction Mechanisms
The reactivity of this compound as an electrophile is centered on the carbon atom of the chloromethyl group. The departure of the chloride leaving group is facilitated by the electronic nature of the substituted benzene (B151609) ring. The reaction can proceed through two primary, competing mechanisms: SN1 and SN2.
The SN1 Mechanism: Carbocation-Mediated Pathway
The SN1 mechanism is a stepwise process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. The para-methoxy group is a strong electron-donating group through resonance, which plays a crucial role in stabilizing the resulting benzylic carbocation.[3][4] This stabilization significantly lowers the activation energy for the ionization step, making the SN1 pathway highly favorable, particularly in polar, protic solvents.[3] The resonance stabilization delocalizes the positive charge across the aromatic ring and the oxygen atom of the methoxy group. Following its formation, the planar carbocation is rapidly attacked by a nucleophile from either face, leading to a racemic or partially racemized product if the benzylic carbon is chiral.
Caption: The SN1 pathway involving a stable carbocation intermediate.
The SN2 Mechanism: Concerted Displacement
In the SN2 mechanism, the reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[5] This leads to a trigonal bipyramidal transition state where the carbon is partially bonded to both the incoming nucleophile and the departing chloride ion.[6] This mechanism is generally favored by primary halides, strong nucleophiles, and polar aprotic solvents. While the SN1 pathway is dominant for this compound due to carbocation stability, the SN2 mechanism can be promoted by using very strong, unhindered nucleophiles at high concentrations or in less-ionizing solvents.[4][7] Electron-withdrawing groups on the benzene ring, in contrast to the methoxy group, would favor the SN2 mechanism by destabilizing the carbocation and increasing the electrophilicity of the benzylic carbon.[4]
Caption: The concerted SN2 pathway with a single transition state.
Quantitative Analysis of Reactivity
The rate of nucleophilic substitution reactions of benzyl (B1604629) chlorides is highly sensitive to the substituents on the aromatic ring. The solvolysis of this compound is exceptionally rapid compared to unsubstituted or electron-withdrawn benzyl chlorides, highlighting the powerful accelerating effect of the para-methoxy group.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides
The following table summarizes the first-order rate constants (ksolv) for the solvolysis of various benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This data clearly illustrates the electronic influence of substituents on the reaction rate.
| Substrate | First-Order Rate Constant (ksolv, s⁻¹) |
| This compound | 2.2 [3][8][9] |
| 4-Methylbenzyl chloride | 1.1 x 10⁻¹[9] |
| Benzyl chloride | 3.2 x 10⁻³[9] |
| 4-Chlorobenzyl chloride | 5.0 x 10⁻⁴[9] |
| 3-Chlorobenzyl chloride | 5.6 x 10⁻⁵[9] |
| 4-Nitrobenzyl chloride | 1.1 x 10⁻⁶[9] |
| 3,4-Dinitrobenzyl chloride | 1.1 x 10⁻⁸[8] |
Table 2: Effect of Salts on Solvolysis Rate of this compound in Liquid Ammonia (B1221849)
Kinetic studies in liquid ammonia at 25°C show that the solvolysis rate increases with the addition of salts, which enhances the ionizing power of the solvent and stabilizes the transition state.[10]
| Salt Added | Concentration of Salt (M) | Solvolysis Rate (M⁻¹s⁻¹) |
| None | 0 | 5.33 x 10⁻⁵[10] |
| KClO₄ | 0.5 | 7.50 x 10⁻⁵[10] |
| KClO₄ | 1.0 | 1.10 x 10⁻⁴[10] |
| KClO₄ | 1.5 | 1.31 x 10⁻⁴[10] |
Experimental Protocols
Investigating the electrophilicity and reaction mechanism of this compound involves carefully designed kinetic experiments. The following protocol describes a general method for determining the solvolysis rate constant.
Protocol 1: Determination of Solvolysis Rate Constant
This method is adapted from kinetic studies of benzylic chlorides and involves monitoring the progress of the reaction by measuring the production of acid (HCl) over time.[11][12]
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.2 M) in a non-nucleophilic, water-miscible solvent like acetone.
-
Prepare the desired solvolysis solvent mixture (e.g., 20% acetonitrile in water, or a specific ethanol/water ratio).
-
Prepare a standardized solution of a weak base, typically sodium hydroxide (B78521) (e.g., 0.01 M aq. NaOH).
-
Add a pH indicator (e.g., bromothymol blue) to the solvolysis solvent.
2. Kinetic Run:
-
Place a known volume of the solvolysis solvent mixture into a reaction vessel maintained at a constant temperature (e.g., 25°C) using a water bath.
-
Add a precise, small aliquot of the standardized NaOH solution to the solvent. The solution should be basic (blue with bromothymol blue).
-
Initiate the reaction by adding a measured volume of the this compound stock solution to the reaction vessel. Start a timer at the moment of addition (t=0).
-
Stir the solution vigorously. The solvolysis reaction will produce HCl, which neutralizes the added NaOH.
-
Record the time it takes for the indicator to change color (e.g., from blue to yellow), signifying that the initial amount of base has been consumed.
-
Immediately upon the color change, add another precise aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several aliquots to collect data points over the course of the reaction (typically until ~50-70% completion).
3. Data Analysis:
-
The rate of the reaction is determined from the time intervals required to neutralize known amounts of base.
-
For a first-order reaction, a plot of ln([A]₀/[A]t) versus time will yield a straight line, where [A] is the concentration of this compound.
-
The slope of this line is equal to the first-order rate constant, ksolv.
Caption: Workflow for the kinetic analysis of a solvolysis reaction.
Conclusion
The electrophilicity of this compound is fundamentally governed by its propensity to undergo nucleophilic substitution. The strong resonance-donating effect of the para-methoxy group profoundly stabilizes the benzylic carbocation intermediate, making the SN1 pathway the dominant mechanism under most solvolytic conditions. This is quantitatively supported by its significantly higher solvolysis rate constant compared to other substituted benzyl chlorides. However, the reaction mechanism is not absolute and can be influenced by factors such as nucleophile strength and solvent choice, allowing for a competing SN2 pathway. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals when employing this compound as a protecting agent or in the synthesis of complex molecular architectures.
References
- 1. This compound | PMB-Cl Reagent [benchchem.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. amherst.edu [amherst.edu]
- 12. scispace.com [scispace.com]
Nuclear Magnetic Resonance Spectral Data of 4-Methoxybenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxybenzyl chloride. The information is curated for professionals in research and development who require accurate and detailed spectral information for compound characterization and quality control.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, benzylic, and methoxy (B1213986) protons. The data presented here has been compiled from various sources and represents typical values observed in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-2, H-6 | ~7.30 | Doublet | 2H |
| H-3, H-5 | ~6.89 | Doublet | 2H |
| -CH₂Cl | ~4.57 | Singlet | 2H |
| -OCH₃ | ~3.81 | Singlet | 3H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-4 | ~159.6 |
| C-1 | ~130.3 |
| C-2, C-6 | ~130.0 |
| C-3, C-5 | ~114.1 |
| -OCH₃ | ~55.3 |
| -CH₂Cl | ~46.2 |
Experimental Protocol
The following is a generalized experimental protocol for acquiring NMR spectra of this compound, based on standard laboratory practices.[1][2][3]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
-
Nucleus: ¹H and ¹³C.
-
Solvent: CDCl₃.[5]
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance the signal of quaternary carbons.
-
The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments in the tables above.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
References
An In-depth Technical Guide to the Solubility of 4-Methoxybenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methoxybenzyl chloride (PMB-Cl) in various organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture, quantitative solubility data is sparse in publicly available literature. However, this guide compiles available qualitative data, outlines a general experimental protocol for determining solubility, and illustrates a key application of this compound in organic synthesis, providing a valuable resource for laboratory and development work.
Qualitative Solubility of this compound
This compound is a versatile reagent in organic synthesis, widely used for the protection of alcohols, phenols, and carboxylic acids. Its solubility is a critical parameter for reaction setup, workup, and purification procedures. Based on available chemical data sheets and publications, the solubility of this compound in common organic solvents can be summarized as follows. The principle of "like dissolves like" generally applies, with the polar ether and benzyl (B1604629) chloride functionalities contributing to its solubility in a range of organic media.
Data Presentation: Qualitative Solubility Data
| Solvent Class | Solvent Examples | Solubility | Notes |
| Halogenated | Dichloromethane (MDC), Chloroform | Soluble | Commonly used as reaction solvents for transformations involving this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good solvents for reactions and extractions. |
| Esters | Ethyl acetate | Mixable | A common solvent for chromatography and extraction. |
| Ketones | Acetone | Soluble | Generally a good solvent for polar organic compounds. |
| Alcohols | Methanol, Ethanol | Mixable/Soluble | These are protic solvents and can potentially react with this compound, especially in the presence of a base or over extended periods. |
| Aromatic Hydrocarbons | Benzene, Toluene | Very Soluble | Good solvents for dissolving nonpolar to moderately polar compounds. |
| Aprotic Polar | Dimethylformamide (DMF) | Soluble | Often used as a solvent in protection reactions with this compound. |
| Halogenated Alkanes | Carbon Tetrachloride | Slightly Soluble | Lower solubility compared to other halogenated solvents. |
| Water | Water | Insoluble (Reacts) | Slowly decomposes in the presence of water to form 4-methoxybenzyl alcohol and hydrochloric acid.[1] |
Experimental Protocol for Solubility Determination
Methodology: Isothermal Shake-Flask Method
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Scintillation vials or small glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.[2]
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., at 25°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2] Preliminary experiments can be conducted to determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for several hours to allow the excess solute to settle.[2]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[2]
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.
-
-
Calculation: Calculate the solubility from the determined concentration of the saturated solution, typically expressed in g/100 mL or mol/L.
Visualization of a Key Application Workflow
This compound is frequently used as a protecting group for alcohols in multi-step organic synthesis. The p-methoxybenzyl (PMB) ether formed is stable to a variety of reaction conditions but can be selectively removed, often under oxidative conditions. This workflow is a fundamental concept in synthetic chemistry.
Caption: Workflow for the protection of an alcohol as a PMB ether and its subsequent oxidative deprotection.
References
4-Methoxybenzyl Chloride: A Cornerstone Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Methoxybenzyl chloride (PMB-Cl), a versatile and widely utilized reagent, serves as a critical building block in the intricate world of organic synthesis. Its unique combination of stability and selective reactivity has established it as an indispensable tool for chemists, particularly in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, its paramount role as a protecting group, and its application in the construction of complex molecular architectures.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 824-94-2 | [1][2] |
| Molecular Formula | C₈H₉ClO | [3][4] |
| Molecular Weight | 156.61 g/mol | [2][4][5] |
| Appearance | Clear to slightly yellow liquid | [5] |
| Boiling Point | 117-118 °C at 14 mmHg | [6][7] |
| Melting Point | -1 °C | [6][7] |
| Density | 1.155 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.548 | [6][7] |
| Solubility | Soluble in methanol (B129727) and ethyl acetate | [5] |
| Storage Temperature | 2-8°C under an inert atmosphere | [6] |
Safety Profile: 4-Methoxybenzoyl chloride is corrosive and reacts exothermically with water, including atmospheric moisture, to produce hydrochloric acid.[8] It is incompatible with strong oxidizing agents, alcohols, and bases.[8][9] Sealed containers may build up pressure upon storage, especially when heated.[8][10] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment.
The 4-Methoxybenzyl (PMB) Group: A Premier Protecting Group
The primary and most celebrated role of this compound in organic synthesis is as a precursor to the 4-methoxybenzyl (PMB) protecting group. The PMB group offers a robust shield for various functional groups, including hydroxyls, carboxyls, and amines, under a wide range of reaction conditions.[1] Its popularity stems from a unique balance of stability and the availability of mild and selective deprotection methods.[1][11]
Protection of Functional Groups
The introduction of the PMB group is typically achieved through nucleophilic substitution, where the oxygen, nitrogen, or carboxylate atom of the substrate attacks the benzylic carbon of this compound, displacing the chloride ion.
Workflow for the Protection of an Alcohol:
Caption: General workflow for the protection of an alcohol using this compound.
Deprotection Strategies
A key advantage of the PMB group is the variety of methods available for its removal, allowing for orthogonality in complex synthetic sequences.
Common Deprotection Pathways:
Caption: Major deprotection strategies for the 4-methoxybenzyl (PMB) group.
Oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) is a particularly mild and selective method for deprotecting PMB ethers, often leaving other protecting groups intact.[1][11] Acid-catalyzed cleavage, for instance with trifluoroacetic acid (TFA), is also a common and effective method.[12][13]
Experimental Protocols
Synthesis of this compound from 4-Methoxybenzyl Alcohol
A standard laboratory preparation of this compound involves the reaction of 4-methoxybenzyl alcohol with a chlorinating agent.
Procedure using Thionyl Chloride: To a solution of 4-methoxybenzyl alcohol (138.0 g) in dry chloroform (B151607) (500 ml), thionyl chloride (119 g) is added dropwise.[14] The mixture is then stirred and heated under reflux for 2 hours.[14] After the reaction is complete, the solvent and excess thionyl chloride are removed by concentration on a steam bath, and the residue is purified by fractional distillation to yield this compound.[14]
Procedure using Concentrated HCl and Ultrasound: In a round-bottom flask, p-anisyl alcohol (20 mL, 22.24 g) is combined with concentrated HCl (160 mL).[15] An ultrasound probe is immersed in the heterogeneous mixture, and the system is sonicated at full power for 15 minutes, during which the mixture becomes homogeneous.[15] The reaction mixture is then transferred to a separatory funnel, and the upper chloride layer is collected and dried over anhydrous calcium chloride.[15]
Protection of a Carboxylic Acid as a PMB Ester
The protection of carboxylic acids as their 4-methoxybenzyl esters is a valuable technique, particularly in peptide synthesis to prevent racemization.[1]
General Protocol: A carboxylic acid is reacted with this compound in the presence of a base, such as triethylamine (B128534), in a suitable solvent like DMF.[12] For hindered carboxylic acids, the reaction may require heating to proceed at a reasonable rate.[12]
Example: Protection of N-Cbz Glycine (B1666218): N-Cbz glycine is treated with this compound and triethylamine to afford the corresponding PMB ester.[12] This method has proven successful for various amino acid derivatives used in peptide synthesis.[12]
Deprotection of a PMB Ether using DDQ
General Protocol: The PMB-protected compound is dissolved in a solvent system such as dichloromethane/water.[11] DDQ (typically 1.1-1.5 equivalents) is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.[11] The reaction mixture is then worked up to isolate the deprotected alcohol.
This compound in Drug Development and Complex Molecule Synthesis
Beyond its role as a protecting group, this compound is a valuable building block for constructing more complex molecular frameworks.[1] Its electrophilic nature allows it to participate in various carbon-carbon bond-forming reactions. For instance, it is used in the synthesis of diarylmethanes via Suzuki cross-coupling reactions.[7]
In the realm of drug development, the 4-methoxybenzyl moiety is a common structural motif in pharmacologically active compounds. For example, 4-methoxybenzylamine, which can be synthesized from this compound, is an important intermediate in the synthesis of certain pharmaceuticals.[16] Furthermore, derivatives of 4-methoxybenzoyl chloride (an oxidized form) have been investigated for their potential as anti-cancer agents.[10][17]
Logical Relationship in Drug Intermediate Synthesis:
Caption: Synthetic pathway from this compound to a pharmaceutical intermediate.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a powerful and versatile tool for the protection of various functional groups. The stability of the resulting PMB-protected compounds, coupled with the array of mild and selective deprotection methods, makes it an ideal choice for multi-step synthetic campaigns. Furthermore, its utility as a reactive building block in the construction of complex molecules underscores its importance in both academic research and industrial applications, particularly in the development of new therapeutic agents. A comprehensive understanding of its properties, reactions, and handling procedures is essential for any scientist working at the forefront of chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. Buy 4-Methoxy Benzyl Chloride-824-94-2-Online [nsrlaboratories.com]
- 6. 4-甲氧基氯苄 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Methoxybenzylchloride | 824-94-2 [chemicalbook.com]
- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis routes of this compound [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 17. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
Methodological & Application
Application Notes and Protocols for the PMB Protection of Primary Alcohols using 4-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis. The para-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols due to its facile installation, general stability under a variety of reaction conditions, and, most notably, its selective removal under mild oxidative or acidic conditions. This orthogonality allows for the selective deprotection of a PMB ether in the presence of other protecting groups, a crucial feature in the synthesis of complex molecules such as pharmaceuticals and natural products.[1]
The most common method for the introduction of the PMB group onto a primary alcohol is the Williamson ether synthesis, which involves the reaction of an alkoxide with p-methoxybenzyl chloride (PMB-Cl).[1] This protocol offers a robust and high-yielding method for the protection of primary alcohols.
Reaction Mechanism
The PMB protection of a primary alcohol using 4-methoxybenzyl chloride proceeds via a classical SN2 mechanism, known as the Williamson ether synthesis. The reaction is initiated by the deprotonation of the primary alcohol with a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group and forming the desired PMB ether.
References
Application Note: Synthesis of p-Methoxybenzyl (PMB) Ethers using Sodium Hydride
Introduction
The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis.[1][2] Its popularity stems from its stability under various conditions and, most notably, its susceptibility to selective cleavage under oxidative or strongly acidic conditions, allowing for orthogonal deprotection strategies.[1][3] The most common method for the introduction of a PMB ether is via the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with a p-methoxybenzyl halide in an SN2 reaction.[1][4][5] Sodium hydride (NaH) is a frequently employed strong base for the initial deprotonation step due to its high efficacy and the irreversible nature of the reaction, which drives the formation of the alkoxide by releasing hydrogen gas.[1][5]
This document provides a detailed experimental protocol for the formation of PMB ethers using sodium hydride and p-methoxybenzyl chloride (PMB-Cl).
Quantitative Data Summary
The following table summarizes typical reaction parameters for the PMB protection of alcohols using sodium hydride, compiled from various literature procedures.
| Substrate | NaH (equiv) | PMB Halide (equiv) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Butyn-1-ol | 1.01 | 1.1 (PMB-Cl) | THF/DMF | -8 to 2 | 4 | Not specified | [6] |
| Generic Alcohol | 1.2 | 1.0 (Alkyl Halide) | THF | 0 to RT | 6 | Not specified | [7] |
| Generic Alcohol | 4.0 | 2.0 (PMB-Br) | THF/DMF | 0 | 1 | Not specified | [1] |
| Indole | 1.1 | 1.0 (Benzyl Chloride) | HMPA | 0 to RT | 8-15 | 91-93 | [8] |
Note: Reaction conditions, particularly equivalents, temperature, and time, may require optimization depending on the specific substrate.
Experimental Protocol: PMB Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using NaH and PMB-Cl.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl) (1.05 - 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or a mixture of THF and N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the alcohol substrate (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF (or a THF/DMF mixture).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NaH: Carefully add the sodium hydride (60% dispersion, 1.1-1.5 equiv) to the stirred solution in small portions. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved during the addition, so ensure proper ventilation. Stir the resulting suspension at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Addition of PMB-Cl: Slowly add p-methoxybenzyl chloride (1.05-1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 3-12 hours.[1][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.[1]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure PMB ether.
Visualizations
Reaction Mechanism: Williamson Ether Synthesis
Caption: Mechanism of PMB ether formation via Williamson synthesis.
Experimental Workflow
Caption: Workflow for the synthesis and purification of PMB ethers.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4-Methoxybenzyl Chloride for the Protection of Phenolic Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-methoxybenzyl chloride (MPM-Cl) for the protection of phenolic hydroxyl groups, a critical step in multi-step organic synthesis and drug development. The 4-methoxybenzyl (MPM) group, also referred to as the p-methoxybenzyl (PMB) group, offers robust protection under a variety of reaction conditions and can be selectively removed, making it a versatile tool for synthetic chemists.
Introduction
The protection of functional groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling the selective transformation of complex molecules. The hydroxyl group of phenols, due to its acidity and nucleophilicity, often requires protection. The 4-methoxybenzyl ether is a popular choice for this purpose due to its stability in both acidic and basic conditions, and the variety of methods available for its cleavage.[1] The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates cleavage under oxidative conditions, providing an orthogonal deprotection strategy relative to other protecting groups.[1][2]
Data Presentation
The following tables summarize quantitative data for the protection of various phenolic substrates with this compound and the subsequent deprotection of the resulting MPM ethers under different conditions.
Table 1: Protection of Phenolic Hydroxyl Groups with this compound
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol (B47542) | K₂CO₃ | DMF | Room Temp | 15 min (ultrasound) | 95 | [1] |
| 4-Hydroxyphenone | K₂CO₃ | DMF | Room Temp | 15 min (ultrasound) | 92 | [1] |
| Vanillin | K₂CO₃ | DMF | Room Temp | 15 min (ultrasound) | 97 | [1] |
| 4-Nitrophenol | K₂CO₃ | DMF | Room Temp | 15 min (ultrasound) | 85 | [1] |
| 3,4-Dichlorophenol | ZnCl₂ etherate | Dichloromethane (B109758) | Room Temp | 16 h | 66 | |
| 4-Carbomethoxyphenol | ZnCl₂ etherate | Dichloromethane | Room Temp | 16 h | 68 | |
| Substituted Phenol | i-Pr₂NEt | Dichloromethane | Room Temp | 3 - 8 h | 85 - 98 | [3] |
| Phenol | NaH | DMF | Room Temp | 2 h | 74 - 96 | [3] |
Table 2: Deprotection of 4-Methoxybenzyl (MPM) Ethers of Phenols
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dichloromethane/H₂O | Room Temp | 1 - 4 h | High | [4] |
| CAN (Ceric Ammonium Nitrate) | Acetonitrile/H₂O | 0 | 5 - 30 min | ~90 | [4] |
| TFA (Trifluoroacetic Acid) | Dichloromethane | Room Temp | 30 min - 2 h | 68 - 98 | [5] |
| FeCl₃ | Dichloromethane | Room Temp | 5 min | 99 | [6] |
| V-MPS4 Catalyst & Thiol Nucleophile | 1,2-Dichloroethane | 80 | 24 h | Complex Mixture | [7] |
| AlCl₃ / EtSH | Dichloromethane | Room Temp | 30 min | High | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Phenolic Hydroxyl Group
This protocol describes a general method for the formation of a 4-methoxybenzyl ether from a phenol using potassium carbonate as the base.
Materials:
-
Phenolic substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic substrate in DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature. For accelerated reactions, an ultrasonic bath can be used.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-methoxybenzyl ether.
Protocol 2: Deprotection of a 4-Methoxybenzyl (MPM) Ether using DDQ
This protocol outlines the oxidative cleavage of an MPM ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Materials:
-
MPM-protected phenol (1.0 equiv)
-
DDQ (1.2 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the MPM-protected phenol in a mixture of dichloromethane and water (e.g., 18:1 v/v).[4]
-
Add DDQ to the solution at room temperature.
-
Stir the mixture vigorously. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude phenol by column chromatography.
Protocol 3: Deprotection of a 4-Methoxybenzyl (MPM) Ether using TFA
This protocol describes the acidic cleavage of an MPM ether using trifluoroacetic acid (TFA).
Materials:
-
MPM-protected phenol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the MPM-protected phenol in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature.[5]
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Mechanism of Phenolic Hydroxyl Group Protection.
Caption: Deprotection Pathways for MPM Ethers.
Caption: General Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 3. synarchive.com [synarchive.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cleavage of p-Methoxybenzyl (PMB) Ethers using DDQ
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p-methoxybenzyl (PMB) group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its relative stability under a range of reaction conditions and, most notably, its susceptibility to selective removal under mild oxidative conditions. One of the most common and effective reagents for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This protocol provides a detailed overview of the DDQ-mediated cleavage of PMB ethers, including the reaction mechanism, experimental procedures, and a summary of reaction conditions and yields.
The deprotection proceeds via a single electron transfer (SET) mechanism, where the electron-rich PMB ether forms a charge-transfer complex with the powerful oxidant DDQ.[1][2] The electron-donating p-methoxy group facilitates this process, rendering PMB ethers significantly more labile to oxidative cleavage than unsubstituted benzyl (B1604629) ethers, which allows for excellent chemoselectivity.[3][4] This orthogonality is a key advantage in complex molecular syntheses where multiple protecting groups are present.[2] Following the initial oxidation, the resulting intermediate is hydrolyzed to release the free alcohol, p-methoxybenzaldehyde, and the reduced form of DDQ (DDQH2).[1]
Reaction Mechanism
The cleavage of a PMB ether using DDQ is initiated by the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ. This is followed by a single electron transfer to generate a radical cation and the DDQ radical anion. Subsequent collapse of this intermediate, facilitated by the presence of water, leads to the formation of a hemiacetal which then fragments to yield the deprotected alcohol, p-methoxybenzaldehyde, and the hydroquinone (B1673460) byproduct.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of p-Methoxybenzyl (PMB) Ethers with Ceric Ammonium Nitrate (CAN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability under various conditions and its facile cleavage under specific oxidative or acidic environments. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful and readily available single-electron oxidizing agent that offers a reliable method for the deprotection of PMB ethers. This protocol provides detailed application notes and experimental procedures for the effective removal of the PMB group using CAN, tailored for professionals in research and drug development.
The electron-rich nature of the p-methoxybenzyl group makes it susceptible to oxidation by CAN, proceeding through a single-electron transfer (SET) mechanism.[1] This method is often preferred for its mild reaction conditions and orthogonality to many other protecting groups.
Application Notes
Mechanism of Deprotection
The deprotection of a PMB ether with CAN is initiated by a single-electron transfer from the electron-rich aromatic ring of the PMB group to the Ce(IV) center, generating a radical cation intermediate. Subsequent fragmentation of this intermediate, followed by hydrolysis, yields the deprotected alcohol, p-methoxybenzaldehyde, and Ce(III) species.
Substrate Scope and Limitations
CAN-mediated deprotection is applicable to a wide range of substrates, including those in carbohydrate and lactam chemistry.[2][3] However, the strong oxidizing nature of CAN can lead to side reactions with other sensitive functional groups within the molecule.
-
Oxidizable Groups: Functional groups susceptible to oxidation, such as certain nitrogen-containing heterocycles, sulfides, and electron-rich aromatic systems, may not be compatible with CAN. For instance, hydroquinone (B1673460) derivatives are readily oxidized to the corresponding quinones.[4]
-
Lactams: In the case of N-PMB protected δ-lactams, the formation of an unexpected N-(hydroxymethyl) δ-lactam as a byproduct has been observed, arising from a competing oxidative pathway involving an N-acyliminium ion intermediate.[3] In contrast, γ-lactams tend to undergo clean deprotection.[3]
Selectivity and Orthogonality
A key advantage of using CAN for PMB deprotection is its selectivity in the presence of other protecting groups.
-
NAP Ethers: The PMB group can be selectively cleaved in the presence of a 2-naphthylmethyl (NAP) ether using CAN.[2][5] The NAP group can subsequently be removed using a different oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), allowing for a sequential deprotection strategy.[2][5]
-
Other Protecting Groups: While specific quantitative data is sparse in the reviewed literature, the general understanding is that CAN is orthogonal to many common protecting groups that are not susceptible to strong oxidation.
Data Presentation
The following table summarizes representative examples of PMB deprotection using CAN, highlighting the reaction conditions and yields.
| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| N-(p-methoxybenzyl) δ-lactam derivative | CAN (4.1 equiv), MeCN/H₂O (3:1), rt | N-deprotected δ-lactam and N-(hydroxymethyl) δ-lactam | 57 (combined) | [3] |
| N-(p-methoxybenzyl) γ-lactam derivative | CAN, MeCN/H₂O | N-deprotected γ-lactam | High | [3] |
| PMB-protected monosaccharide | CAN, MeCN/H₂O | Deprotected monosaccharide | Good | [2] |
Experimental Protocols
General Protocol for PMB Deprotection of an Alcohol
This protocol provides a general procedure for the deprotection of a PMB-protected alcohol using CAN. The optimal conditions, particularly the solvent ratio and reaction time, may need to be adjusted based on the specific substrate.
Materials:
-
PMB-protected alcohol
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of acetonitrile and water (typically a 10:1 to 3:1 ratio). The concentration is generally in the range of 0.05 to 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (2.0-4.0 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn a deep orange or red color, which will fade as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours at 0 °C to room temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired deprotected alcohol.
Specific Protocol: Deprotection of an N-(p-methoxybenzyl) Lactam
This protocol is adapted from the literature for the deprotection of N-PMB lactams and highlights a specific application.[3]
Materials:
-
N-(p-methoxybenzyl) lactam
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(p-methoxybenzyl) lactam (1.0 equiv) in a 3:1 mixture of acetonitrile and water to a final concentration of approximately 0.06 M.
-
To this solution, add solid ceric ammonium nitrate (4.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the deprotected lactam. Note that in the case of δ-lactams, a less polar byproduct, the N-(hydroxymethyl) lactam, may also be isolated.[3]
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for Acid-Catalyzed Deprotection of p-Methoxybenzyl (PMB) Ethers with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) ether is a frequently utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of reaction conditions, coupled with its susceptibility to cleavage under specific acidic or oxidative environments, makes it a valuable tool for the synthetic chemist. Trifluoroacetic acid (TFA) is a commonly employed reagent for the deprotection of PMB ethers. This method is favored for its efficacy, however, careful consideration of reaction conditions is crucial to ensure high yields and prevent the formation of byproducts, particularly with sensitive substrates. These application notes provide detailed protocols, quantitative data, and a mechanistic overview for the TFA-mediated deprotection of PMB ethers.
Reaction Mechanism
The acid-catalyzed deprotection of PMB ethers with TFA proceeds via a unimolecular substitution (SN1) mechanism. The reaction is initiated by the protonation of the ether oxygen by the strong acid, TFA. This protonation converts the hydroxyl group of the p-methoxybenzyl moiety into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves, resulting in the liberation of the desired alcohol and the formation of a resonance-stabilized p-methoxybenzyl carbocation. This carbocation is relatively stable due to the electron-donating effect of the methoxy (B1213986) group at the para position. The reaction is driven to completion by the irreversible capture of this carbocation by a nucleophile, which can be the trifluoroacetate (B77799) anion, a solvent molecule, or, more commonly, an intentionally added scavenger.
Factors Affecting Deprotection
Several factors influence the efficiency and selectivity of the TFA-mediated deprotection of PMB ethers:
-
Trifluoroacetic Acid (TFA) Concentration: The concentration of TFA is a critical parameter. Higher concentrations or the use of neat TFA can lead to faster reaction rates but may also promote side reactions or the degradation of acid-sensitive functional groups. For many substrates, a solution of 10-50% TFA in a suitable solvent is sufficient.[1] The optimal concentration should be determined empirically for each specific substrate.
-
Temperature: The reaction is typically performed at temperatures ranging from 0 °C to room temperature. Elevated temperatures can accelerate the deprotection but may also lead to the formation of undesired byproducts. For sensitive substrates, conducting the reaction at lower temperatures is advisable. Some protocols even utilize temperatures as high as 80-120 °C, often in a microwave reactor, to drive the reaction to completion.
-
Scavengers: The p-methoxybenzyl carbocation generated during the reaction is a reactive electrophile that can alkylate other nucleophilic sites within the substrate or solvent, leading to byproduct formation. To prevent this, scavengers are often added to the reaction mixture to trap the carbocation. Common scavengers include:
-
Anisole (B1667542) and its derivatives: Anisole and 1,3-dimethoxybenzene (B93181) are effective scavengers that undergo Friedel-Crafts alkylation with the PMB cation.[2]
-
Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (B1312306) (TIS) can reduce the carbocation.
-
Thiols: Thioanisole is another commonly used scavenger, particularly in peptide synthesis.[3]
-
-
Solvent: Dichloromethane (B109758) (DCM) is the most commonly used solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. Other aprotic solvents can also be employed, but their choice may influence the reaction rate and outcome.
Quantitative Data Summary
The following table summarizes various reaction conditions and corresponding yields for the TFA-mediated deprotection of PMB ethers, compiled from the cited literature.
| Substrate Type | TFA Concentration / Equivalents | Solvent | Temperature | Time | Scavenger | Yield (%) | Reference |
| Protected Amine | Neat TFA | - | 80 °C | 16 h | None | 31 | [4] |
| Protected Amine | Neat TFA | - | 50 °C | Overnight | None | 76 | [4] |
| Protected Amine | Neat TFA | - | 120 °C (Microwave) | 30 min | None | 79 | [4] |
| Protected Amine | Neat TFA | - | 70 °C | 1 h | None | 31 | [4] |
| Protected Amine | 5 equivalents | DCM | Room Temp. | 2 h | None | >95 (LCMS) | [4] |
| Thiophene Sulfonamide | 1 equivalent | DCM | - | - | None | 68-98 | [5] |
| Sec(Mob)-peptide | ~30% in cocktail | - | 40 °C | 4 h | None | ~30 | [3] |
| Sec(Mob)-peptide | 96% in cocktail | - | 40 °C | 4 h | TES/H₂O | ~100 | [3] |
| Sec(Mob)-peptide | 96% in cocktail | - | 40 °C | 4 h | TES/Phenol | ~90 | [3] |
| Sec(Mob)-peptide | 96% in cocktail | - | 40 °C | 4 h | TES/Thioanisole | 100 | [3] |
| Sec(Mob)-peptide | 96% in cocktail | - | 40 °C | 4 h | Phenol/H₂O | ~98 | [3] |
Experimental Protocols
General Protocol for TFA-Mediated Deprotection of a PMB Ether
This protocol provides a general guideline. The optimal conditions, including TFA concentration, temperature, reaction time, and the use of scavengers, should be optimized for each specific substrate.
Materials:
-
PMB-protected compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Scavenger (e.g., anisole, triethylsilane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve the PMB-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add a scavenger, such as anisole (5-10 equivalents) or triethylsilane (2-5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deprotected alcohol.
Visualizations
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMB Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-Methoxybenzyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct peptide sequence is assembled. The 4-methoxybenzyl (Mob or PMB) group, derived from 4-methoxybenzyl chloride, is a versatile and widely employed protecting group. Its utility stems from its stability under various coupling conditions and its susceptibility to cleavage under specific, controlled acidic or oxidative conditions. These application notes provide a comprehensive overview of the use of the 4-methoxybenzyl group for the protection of carboxyl, sulfhydryl, and hydroxyl functionalities in amino acids during peptide synthesis.
Applications of the 4-Methoxybenzyl (Mob/PMB) Group
The 4-methoxybenzyl group is primarily used to protect the side chains of several amino acids, as well as the C-terminal carboxyl group. Its electron-donating methoxy (B1213986) group facilitates its removal under milder acidic conditions compared to the unsubstituted benzyl (B1604629) group, offering a degree of orthogonality in complex synthetic schemes.
Carboxyl Group Protection (PMB Esters)
The protection of the C-terminal carboxyl group or the side-chain carboxyl groups of aspartic acid and glutamic acid as 4-methoxybenzyl esters is a common strategy.[1] This approach prevents their unwanted participation in peptide bond formation.
-
Introduction: The PMB ester can be formed by reacting the N-protected amino acid with this compound in the presence of a base like triethylamine (B128534).[1] Alternatively, coupling of the carboxylic acid with 4-methoxybenzyl alcohol using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) is also effective.[1]
-
Stability: PMB esters are stable under many conditions used in peptide synthesis.[1]
-
Cleavage: The PMB ester is readily cleaved by treatment with trifluoroacetic acid (TFA), often at 0 °C or room temperature.[1] This lability to acid allows for its removal during the final cleavage of the peptide from the resin in a Boc/Bzl strategy or under specific conditions in an Fmoc/tBu strategy.
Sulfhydryl Group Protection (Mob Thioether)
For cysteine residues, the sulfhydryl side chain is highly reactive and prone to oxidation, necessitating robust protection. The 4-methoxybenzyl group is a well-established protecting group for the thiol functionality of cysteine.[2][3]
-
Introduction: The S-4-methoxybenzyl group is typically introduced to the cysteine side chain prior to its use in peptide synthesis.
-
Stability: The Cys(Mob) derivative is stable throughout both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).
-
Cleavage: The Mob group is cleaved from the cysteine side chain using strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers like anisole.[4] Milder cleavage can be achieved with a combination of TFA and scavengers like triethylsilane (TES) and thioanisole, particularly for selenocysteine (B57510).[5]
Hydroxyl Group Protection (PMB Ether)
The hydroxyl groups of serine, threonine, and tyrosine can be protected as 4-methoxybenzyl ethers. This prevents O-acylation during peptide coupling steps.
-
Introduction: The PMB ether is formed by reacting the hydroxyl group with this compound under basic conditions.
-
Stability: The PMB ether is stable to the basic conditions used for Fmoc removal and the mild acidic conditions used for Boc removal, providing good orthogonality.
-
Cleavage: Cleavage is typically achieved with strong acids like TFA, often requiring scavengers to prevent side reactions. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also a viable method, although less common in standard peptide synthesis.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of the 4-methoxybenzyl protecting group in peptide synthesis.
| Functional Group | Protecting Group | Typical Introduction Reagents | Typical Cleavage Reagents | Cleavage Conditions |
| Carboxyl (-COOH) | PMB Ester | This compound, Triethylamine | Trifluoroacetic acid (TFA) | Neat TFA, 0 °C to RT |
| Sulfhydryl (-SH) | Mob Thioether | N/A (pre-formed derivative) | Hydrogen Fluoride (HF), TFMSA | HF or TFMSA with scavengers |
| Hydroxyl (-OH) | PMB Ether | This compound, Base | Trifluoroacetic acid (TFA), DDQ | Strong acid or oxidative conditions |
Experimental Protocols
Protocol 1: Protection of the Carboxyl Group of an N-Protected Amino Acid
This protocol describes the formation of a 4-methoxybenzyl ester of an N-protected amino acid.
Materials:
-
N-protected amino acid (e.g., N-Cbz-glycine)
-
This compound (PMB-Cl)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Cleavage of the 4-Methoxybenzyl (Mob) Group from a Cysteine-Containing Peptide
This protocol outlines the general procedure for the cleavage of the Mob group from a cysteine residue in a peptide synthesized via solid-phase peptide synthesis (SPPS).
Materials:
-
Cys(Mob)-containing peptide-resin
-
Cleavage cocktail (e.g., TFA/thioanisole/water/triisopropylsilane (TIS) in a ratio of 90:5:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or argon gas stream
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Cool the suspension at -20 °C for at least 1 hour to maximize precipitation.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under a stream of nitrogen or argon, followed by drying under high vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Ultrasound-Assisted Synthesis of p-Methoxybenzyl (PMB) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability and the various methods available for its selective removal. Traditional methods for the introduction of the PMB group, typically via the Williamson ether synthesis, often require prolonged reaction times, elevated temperatures, and the use of strong bases. Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful technique to accelerate chemical reactions, improve yields, and promote more environmentally benign protocols. This document provides detailed application notes and experimental protocols for the efficient synthesis of PMB ethers using ultrasound irradiation.
The application of power ultrasound in the synthesis of PMB ethers offers a significant advantage in terms of reaction time and efficiency. For instance, the protection of phenols can be achieved in as little as 15 minutes using a two-phase system under ultrasonic conditions. This green methodology minimizes the need for high temperatures and long reaction periods often associated with conventional heating methods.
Principle of Ultrasound-Assisted Synthesis
Sonochemistry utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation in a liquid medium. This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles. The implosion of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant increase in mass transfer. These effects can dramatically accelerate chemical reactions, particularly in heterogeneous systems.
Advantages of Ultrasound-Assisted PMB Ether Synthesis
-
Accelerated Reaction Rates: Drastically reduced reaction times from hours to minutes.
-
Increased Yields: Often provides higher isolated yields compared to conventional methods.
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.
-
Enhanced Mass Transfer: Particularly effective in heterogeneous mixtures, such as two-phase systems.
-
Energy Efficiency: Can be more energy-efficient than prolonged conventional heating.
Experimental Protocols
Protocol 1: Ultrasound-Assisted PMB Protection of Phenols in a Two-Phase System
This protocol is based on the efficient method for the protection of various substituted phenols.
Materials:
-
Substituted phenol (B47542)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 mmol) in toluene (5 mL).
-
Add an aqueous solution of potassium carbonate (2.0 mmol in 5 mL of water).
-
To the biphasic mixture, add p-methoxybenzyl chloride (1.2 mmol).
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power at room temperature for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Ultrasound-Assisted Williamson Ether Synthesis for Alcohols
This protocol can be adapted for the PMB protection of primary and secondary alcohols.
Materials:
-
Alcohol (primary or secondary)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes to ensure complete formation of the alkoxide.
-
Place the flask in an ultrasonic bath and add p-methoxybenzyl chloride (1.1 mmol) dropwise.
-
Irradiate the reaction mixture with ultrasound at room temperature for 30-60 minutes, monitoring the reaction by TLC.
-
After completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of PMB Ethers
| Entry | Substrate | Method | Base | Solvent | Time | Yield (%) |
| 1 | Phenol | Ultrasound | K₂CO₃ | Toluene/H₂O | 15 min | >95 |
| 2 | Phenol | Conventional | K₂CO₃ | Toluene/H₂O | 8 h | ~80 |
| 3 | 4-Bromophenol | Ultrasound | K₂CO₃ | Toluene/H₂O | 20 min | >95 |
| 4 | 4-Bromophenol | Conventional | K₂CO₃ | Toluene/H₂O | 12 h | ~75 |
| 5 | Benzyl Alcohol | Ultrasound | NaH | THF | 30 min | ~90 |
| 6 | Benzyl Alcohol | Conventional | NaH | THF | 6 h | ~85 |
| 7 | Cyclohexanol | Ultrasound | NaH | THF | 45 min | ~85 |
| 8 | Cyclohexanol | Conventional | NaH | THF | 10 h | ~70 |
Note: The data presented are representative and may vary depending on the specific substrate and experimental setup.
Visualizations
Experimental Workflow for Ultrasound-Assisted PMB Protection of Phenols
Caption: Workflow for the ultrasound-assisted synthesis of PMB ethers from phenols.
Signaling Pathway (Illustrative) - Mechanism of Sonochemical Enhancement
Caption: Mechanism of reaction rate enhancement by ultrasound.
Safety Precautions
-
p-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
Ultrasound baths and probes can generate heat. Monitor the reaction temperature and use a cooling bath if necessary.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Ultrasound-assisted synthesis represents a significant advancement in the preparation of PMB ethers, offering a rapid, efficient, and often higher-yielding alternative to conventional methods. The protocols outlined in these application notes provide a solid foundation for researchers to implement this green chemistry technique in their synthetic endeavors, ultimately contributing to more sustainable practices in drug discovery and development.
Application Notes and Protocols for the Phase Transfer Catalysis-Mediated Synthesis of 4-Methoxybenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The 4-methoxybenzyl (PMB) ether is a widely utilized protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its relatively facile cleavage under specific oxidative or acidic conditions. Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for the synthesis of ethers, offering mild reaction conditions, high yields, and the ability to use inexpensive and safe bases such as sodium hydroxide (B78521).
This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxybenzyl ethers from phenolic substrates using 4-methoxybenzyl chloride as the alkylating agent under phase transfer catalysis conditions.
Principle of Phase Transfer Catalysis for Ether Synthesis
Phase transfer catalysis facilitates the reaction between reactants located in two immiscible phases (typically an aqueous phase and an organic phase). In the O-alkylation of phenols, the phenoxide anion is generated in the aqueous phase by a base like sodium hydroxide. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the phenoxide anion. This lipophilic ion pair is then transferred into the organic phase, where it can react with the organic-soluble alkylating agent, this compound, to form the desired ether. The catalyst then returns to the aqueous phase to repeat the cycle. This process avoids the need for anhydrous conditions and strong, expensive bases.
Data Presentation: Synthesis of 4-Methoxybenzyl Phenyl Ether
The following table summarizes typical quantitative data for the synthesis of 4-methoxybenzyl phenyl ether from phenol (B47542) and this compound using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.
| Entry | Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | This compound | TBAB (5) | 50% aq. NaOH | Dichloromethane (B109758) | 25 | 4 | 92 |
| 2 | Phenol | This compound | TBAB (5) | K₂CO₃ (solid) | Acetonitrile (B52724) | 80 | 6 | 88 |
| 3 | 4-Nitrophenol | This compound | TBAB (10) | 50% aq. NaOH | Toluene | 60 | 5 | 95 |
| 4 | 2-Naphthol | This compound | TBAB (5) | 20% aq. NaOH | Dichloromethane | 25 | 3 | 94 |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzyl Phenyl Ether using Aqueous NaOH
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add phenol (e.g., 0.94 g, 10 mmol) and dichloromethane (20 mL).
-
Add the 50% aqueous sodium hydroxide solution (10 mL) to the flask.
-
Add tetrabutylammonium bromide (TBAB) (e.g., 0.161 g, 0.5 mmol).
-
Stir the biphasic mixture vigorously at room temperature for 15 minutes.
-
Slowly add a solution of this compound (e.g., 1.72 g, 11 mmol) in dichloromethane (5 mL) to the reaction mixture over 10 minutes.
-
Continue to stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 4-methoxybenzyl phenyl ether.
Protocol 2: Solid-Liquid Phase Transfer Catalysis for 4-Methoxybenzyl Phenyl Ether Synthesis
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (e.g., 0.94 g, 10 mmol), anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol), and tetrabutylammonium bromide (TBAB) (e.g., 0.161 g, 0.5 mmol) in acetonitrile (30 mL).
-
Add this compound (e.g., 1.72 g, 11 mmol) to the suspension.
-
Heat the reaction mixture to 80°C and stir vigorously for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Mandatory Visualization
Caption: Workflow of Phase Transfer Catalysis for 4-Methoxybenzyl Ether Synthesis.
Application Notes and Protocols for Monitoring p-Methoxybenzyl (PMB) Protection Reactions by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the effective monitoring of p-methoxybenzyl (PMB) protection reactions of alcohols using thin-layer chromatography (TLC). This document outlines the principles, experimental protocols, and data interpretation for tracking the consumption of the starting alcohol and the formation of the corresponding PMB ether.
Introduction
The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability and the mild conditions required for its cleavage. The formation of a PMB ether is typically achieved through a Williamson ether synthesis, reacting the alcohol with p-methoxybenzyl chloride (PMB-Cl) or bromide in the presence of a base.[1]
Thin-layer chromatography (TLC) is an indispensable technique for monitoring the progress of such reactions. It allows for a rapid, qualitative assessment of the reaction mixture, enabling the chemist to determine the optimal reaction time and ensure the complete consumption of the starting material. This is achieved by observing the disappearance of the more polar starting alcohol spot and the appearance of a new, less polar spot corresponding to the PMB-protected product.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). In the context of PMB protection:
-
Starting Material (Alcohol): The free hydroxyl group makes the starting alcohol relatively polar, causing it to have a stronger interaction with the polar silica gel stationary phase. This results in a lower Retention Factor (Rf) value.
-
Product (PMB Ether): The conversion of the hydroxyl group to a PMB ether significantly reduces the polarity of the molecule. Consequently, the product has a weaker interaction with the stationary phase and travels further up the TLC plate with the mobile phase, resulting in a higher Rf value.
By co-spotting the reaction mixture with the starting material, one can clearly distinguish between the reactant and the product, and visually assess the progress of the reaction.
Experimental Protocols
Materials and Reagents
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., mixtures of hexanes/petroleum ether and ethyl acetate)
-
Visualization reagents (UV lamp, p-anisaldehyde stain, or potassium permanganate (B83412) stain)
-
Heat gun
General TLC Monitoring Protocol
-
Preparation of the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Using a capillary tube, spot a dilute solution of the starting alcohol on the 'SM' and 'C' lanes.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the 'RM' and 'C' lanes (directly on top of the starting material spot for the co-spot).
-
-
Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Visualization:
-
Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). PMB-containing compounds will be UV active. Circle the observed spots with a pencil.
-
For enhanced visualization, especially for alcohols which may not be strongly UV-active, use a chemical stain. Immerse the dried plate in a p-anisaldehyde or potassium permanganate stain solution, then gently heat with a heat gun until colored spots appear.
-
-
Data Analysis: Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
Data Presentation: Representative TLC Data
The choice of mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio is adjusted to obtain Rf values for the product between 0.3 and 0.7.
| Starting Alcohol | Mobile Phase (Hexane:Ethyl Acetate) | Starting Material (Alcohol) Rf | Product (PMB Ether) Rf |
| Benzyl Alcohol | 9:1 | ~ 0.25 | ~ 0.60 |
| Cyclohexanol | 8:2 | ~ 0.30 | ~ 0.65 |
| 1-Octanol | 9:1 | ~ 0.20 | ~ 0.55 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Visualization Techniques
| Visualization Method | Procedure | Observations |
| UV Light (254 nm) | Irradiate the dried TLC plate with a short-wave UV lamp. | PMB ethers and aromatic alcohols will appear as dark spots against a fluorescent background. |
| p-Anisaldehyde Stain | Dip the plate in the stain solution and heat gently with a heat gun. | Alcohols and ethers often produce distinct colors (e.g., pink, purple, blue) against a colored background. This is a very effective stain for differentiating between the starting material and the product. |
| Potassium Permanganate Stain | Dip the plate in the stain solution and gently warm if necessary. | Alcohols and other oxidizable groups will appear as yellow-brown spots on a purple background. |
Diagrams
PMB Protection Reaction Workflow
References
Troubleshooting & Optimization
Technical Support Center: 4-Methoxybenzyl Chloride
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of 4-Methoxybenzyl chloride (PMB-Cl).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is sensitive to moisture, heat, and light.[1][2] Its primary stability concern is its propensity to undergo autocatalytic Friedel-Crafts polymerization. This reaction is often accelerated by the presence of acid, which can be formed from the hydrolysis of the chloride, or by certain metals like iron.[3] This polymerization can result in a dangerous buildup of pressure within a sealed container.[3]
Q2: What are the signs of this compound decomposition or polymerization?
A2: Visual signs of decomposition can include a change in color from colorless to yellow or amber.[4] A significant indicator of decomposition is pressure buildup in the container, which in severe cases can cause the container to rupture or explode. The material may also solidify or form a polymeric foam.
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials and direct sunlight.[5] The recommended storage temperature is typically between 2-8°C in a refrigerator.[3][6][7][8] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere to prevent exposure to moisture.
Q4: Why does my this compound contain a solid?
A4: Commercial preparations of this compound are often supplied with a stabilizer to prevent decomposition. The solid you are observing is likely a stabilizer such as potassium carbonate, which is added to neutralize any hydrochloric acid (HCl) that may form.[3][6] Another common stabilizer is amylene.[9][1]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with several substances, including water, strong oxidizing agents, strong bases, and alcohols.[10][5] It can also react with certain metals such as mild steel, galvanized steel, and aluminum, which can produce hydrogen gas, creating an explosion hazard.[5][11] Additionally, it may react vigorously with ethers in the presence of trace metal salts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Container is swollen or shows signs of pressure buildup. | Autocatalytic polymerization and release of HCl gas.[3] This can be initiated by exposure to moisture, heat, or incompatible materials.[9][3] | EXTREME CAUTION ADVISED. Do not attempt to open the container. Alert your institution's safety officer immediately. If safe to do so, move the container to a remote, well-ventilated area, and place it in secondary containment. |
| The liquid has changed color (e.g., to yellow or amber). | This is a sign of decomposition and potential polymerization.[4] | While the material may still be usable for some applications, its purity is compromised. It is recommended to dispose of the material according to your institution's hazardous waste guidelines. |
| Precipitate has formed in an unstabilized sample. | This could be polymeric material resulting from decomposition. | Do not use the material. Dispose of it as hazardous waste. |
| Inconsistent or poor reaction yields. | The reagent may have degraded due to improper storage or handling, leading to lower purity. | Verify the storage conditions of your reagent. If degradation is suspected, it is best to use a fresh, unopened bottle of this compound. |
Stability Data
The thermal stability of this compound has been investigated, and the data below summarizes the onset of decomposition under various conditions.
| Material | Test Condition | Onset of Exotherm (Decomposition) | Heat Release |
| Unstabilized this compound | Differential Scanning Calorimetry (DSC) at 5 K/min | 341 K (68°C) | 152.3 J/g |
| Stabilized (5 wt% K2CO3) this compound | Differential Scanning Calorimetry (DSC) at 5 K/min | 363 K (90°C) | 173.3 J/g |
| Unstabilized this compound | Isothermal aging at 303 K (30°C) | > 14 hours to initiation | Not specified |
| Unstabilized this compound | Isothermal aging at 323 K (50°C) | ~14 hours to initiation | Not specified |
| Unstabilized this compound | Isothermal aging at 348 K (75°C) | < 1 hour to initiation | Not specified |
Data sourced from "Thermal Hazard Evaluation of this compound".[3]
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol provides a general guideline for assessing the stability of a stored sample of this compound. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Visual Inspection:
-
Carefully observe the container for any signs of pressure buildup (e.g., bulging cap, deformed container). If pressure is suspected, do not proceed and contact your safety officer.
-
Note the color of the liquid. A colorless to pale yellow liquid is expected.[8] A darker yellow or amber color may indicate decomposition.
-
If the product is stabilized with a solid like potassium carbonate, the solid should be a fine powder at the bottom. Clumping or discoloration of the stabilizer may indicate moisture contamination.
-
-
Solubility Test:
-
In a clean, dry test tube, add a small amount (e.g., 1 mL) of a dry, inert solvent such as dichloromethane (B109758) or chloroform.
-
Add a few drops of the this compound. It should dissolve completely to give a clear solution. The presence of an insoluble oil or solid (other than the stabilizer) may indicate polymerization.
-
-
Quench Test for Acidity:
-
In a separate test tube, add a small amount (e.g., 1 mL) of a neutral solvent like acetone.
-
Carefully add a few drops of the this compound.
-
Using a pH strip, test the acidity of the solution. The formation of HCl through hydrolysis will result in an acidic solution. While this is expected to some degree with any moisture present, a strongly acidic solution indicates significant decomposition.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Key storage and handling guidelines.
References
- 1. labproinc.com [labproinc.com]
- 2. 824-94-2(4-Methoxybenzylchloride) | Kuujia.com [kuujia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound potassium carbonate stabilizer, 98 824-94-2 [sigmaaldrich.com]
- 7. 4-Methoxybenzylchloride | 824-94-2 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
preventing polymerization of 4-Methoxybenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and use of 4-Methoxybenzyl chloride (PMB-Cl), with a focus on preventing its inherent risk of polymerization.
Troubleshooting Guide
Issue 1: Spontaneous Polymerization in Storage
Question: My sealed bottle of this compound exploded or solidified. What happened and how can I prevent this?
Answer: this compound is prone to autocatalytic Friedel-Crafts polymerization, which is accelerated by the presence of acid. The decomposition of the compound releases hydrochloric acid (HCl), which then catalyzes further polymerization, leading to a runaway reaction. This can cause significant pressure buildup and container rupture.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Depletion or uneven distribution of stabilizer. | Commercial this compound often contains a stabilizer like potassium carbonate or amylene to neutralize HCl. When transferring the chemical, ensure the stabilizer is homogeneously mixed. If the stabilizer is depleted, the compound is highly unstable. |
| Improper storage temperature. | Elevated temperatures significantly increase the rate of decomposition and polymerization. Store this compound at 2-8°C. Do not freeze, as this can cause localized concentration of HCl. |
| Contamination with water or other incompatible materials. | Moisture can lead to the formation of HCl, initiating polymerization. Ensure the storage container is tightly sealed and stored in a dry environment. Avoid contact with strong oxidizing agents, alcohols, and bases. |
Issue 2: Polymerization During Reaction
Question: My reaction mixture containing this compound turned into a solid mass and/or produced a significant amount of gas. How can I avoid this?
Answer: Polymerization during a reaction is a common issue and is typically caused by acidic conditions or elevated temperatures.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Acidic reaction conditions. | If your reaction conditions are acidic, this will catalyze the polymerization of unreacted this compound. If possible, use non-acidic conditions or add the this compound slowly to the reaction mixture to ensure it reacts before it has a chance to polymerize. |
| High reaction temperature. | Running the reaction at elevated temperatures will accelerate polymerization. Maintain a low reaction temperature, using an ice bath if necessary, especially during the addition of reagents. |
| Presence of Lewis acids. | Strong Lewis acids, often used in Friedel-Crafts reactions, can also initiate the polymerization of this compound. If your desired reaction is a Friedel-Crafts reaction, consider using a milder Lewis acid and low temperatures. |
| Slow reaction of the intended substrate. | If the desired reaction is slow, the this compound has more time to undergo polymerization. Ensure your reaction conditions are optimized for the desired transformation to consume the this compound as quickly as it is added. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause is an acid-catalyzed Friedel-Crafts alkylation reaction where one molecule of this compound alkylates another. This reaction is autocatalytic because the decomposition of this compound produces HCl, which further catalyzes the polymerization.
Q2: What are the common stabilizers used for this compound?
A2: Commercially available this compound is often stabilized with potassium carbonate or amylene. These stabilizers act as acid scavengers, neutralizing the HCl that can initiate polymerization.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 2-8°C in a tightly sealed container to protect it from moisture. It should not be frozen.
Q4: How should I handle this compound in the laboratory?
A4: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Ensure all glassware is dry and avoid contact with incompatible materials.
Q5: What should I do in case of a spill?
A5: In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth, and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not use water to clean up spills as it can react with the compound to produce HCl.
Q6: How can I safely quench unreacted this compound?
A6: A detailed protocol for quenching this compound for disposal is provided in the Experimental Protocols section. This involves the slow addition of the compound to a cold solvent, followed by the addition of methanol (B129727) to safely react with it.
Data Presentation
Thermal Stability of this compound
The following table summarizes the thermal stability data for stabilized and unstabilized this compound.
| Parameter | Unstabilized this compound | Stabilized this compound (5 wt% K₂CO₃) |
| Detectable Exotherm (DSC, 5 K/min) | 341 K (68°C) | 363 K (90°C) |
| Heat Release (DSC) | 152.3 J/g | 173.3 J/g |
| Time to Maximum Rate at 303 K (30°C) | > 14 hours | > 9 days |
| Time to Maximum Rate at 323 K (50°C) | ~ 14 hours | Not reported |
| Time to Maximum Rate at 348 K (75°C) | < 1 hour | Not reported |
Data sourced from "Thermal Hazard Evaluation of this compound (PMB-Cl)".
Experimental Protocols
Protocol 1: General Handling and Use in Reactions to Prevent Polymerization
This protocol provides a general workflow for using this compound as a reagent in a chemical reaction while minimizing the risk of polymerization.
Materials:
-
This compound (stabilized)
-
Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reaction vessel (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Stirring apparatus
-
Cooling bath (ice-water or other as required)
Procedure:
-
Reaction Setup: Assemble the oven-dried reaction vessel under an inert atmosphere.
-
Solvent and Reagents: Add the anhydrous solvent and other reaction components to the vessel. If the reaction involves a base, add it at this stage.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0°C or lower) using a cooling bath.
-
Slow Addition: Slowly add the this compound to the stirred reaction mixture dropwise via a syringe or dropping funnel. The rate of addition should be controlled to ensure the this compound reacts with the intended substrate rather than itself.
-
Maintain Temperature: Maintain the low temperature throughout the addition and for a period afterward to ensure the reaction goes to completion without significant polymerization.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine when all the this compound has been consumed.
-
Quenching: Once the reaction is complete, proceed with the appropriate workup. If unreacted this compound is suspected, the reaction can be quenched by the slow addition of a nucleophilic solvent like methanol at a low temperature.
Protocol 2: Quenching of this compound for Disposal
This protocol is for the safe quenching of excess or waste this compound.
Materials:
-
Waste this compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Large glass beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Blast shield
Procedure:
-
Setup: Place a large glass beaker containing DCM and a stirrer bar in an ice bath on a magnetic stirrer within a fume hood.
-
Stirring: Begin slow stirring of the cold DCM.
-
Safety: Place a blast shield in front of the setup.
-
Slow Addition of PMB-Cl: Slowly add the waste this compound to the cold, stirring DCM drop by drop.
-
Monitoring: Monitor the temperature of the mixture to ensure there is no significant exotherm.
-
Addition of Methanol: Slowly add methanol to the solution. The addition of methanol will cause the evolution of HCl gas.
-
Stirring: Continue stirring until the fuming has subsided.
-
Repeat: Repeat steps 4-7 until all the waste this compound has been quenched.
-
Disposal: The resulting mixture can be disposed of as halogenated waste.
Visualizations
Friedel-Crafts Polymerization of this compound
The following diagram illustrates the acid-catalyzed polymerization of this compound. The reaction is initiated by the formation of a benzylic carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation reaction with another molecule of this compound. This process repeats to form a polymer
Technical Support Center: PMB Protection of Diols
Welcome to the technical support center for the p-methoxybenzyl (PMB) protection of diols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when attempting to mono-protect a symmetrical diol with a PMB group?
The most prevalent side reaction is over-alkylation, leading to the formation of the di-PMB protected product instead of the desired mono-protected diol.[1] Standard Williamson ether synthesis conditions (e.g., using sodium hydride and PMB-Cl) can often result in a statistical mixture of unreacted diol, the mono-protected product, and the di-protected byproduct.[1]
Q2: How can I improve the selectivity for mono-PMB protection over di-PMB protection?
Several strategies can be employed to enhance the selectivity for mono-protection:
-
Stoichiometric control: Using a limited amount of the PMB protecting group reagent (e.g., 1.0-1.1 equivalents of PMB-Cl) can favor mono-protection. However, this may lead to incomplete conversion of the starting diol.
-
Milder reaction conditions: Employing milder bases than sodium hydride can sometimes improve selectivity.
-
Alternative methodologies: Methods utilizing silver(I) oxide (Ag₂O) or acidic resins like Amberlyst-15 with p-methoxybenzyl alcohol (PMB-OH) have been shown to be highly selective for mono-protection.[1][2]
Q3: Are there any side reactions associated with the reagents themselves?
Yes, the reagents can contribute to side reactions:
-
p-Methoxybenzyl chloride (PMB-Cl): This reagent can be unstable and is sensitive to humidity and heat, which can lead to its decomposition.[3][4] It is also a lachrymator.[4]
-
p-Methoxybenzyl bromide (PMB-Br): PMB-Br is even less stable than PMB-Cl and has a tendency to polymerize.[5]
-
Sodium Hydride (NaH): NaH is highly reactive with water. Reactions must be conducted under strictly anhydrous conditions to prevent quenching of the base and generation of hydrogen gas.
Q4: Can intramolecular cyclization occur during the PMB protection of diols?
Intramolecular cyclization to form a cyclic ether is a possibility, particularly with diols that can form stable rings (e.g., 5- or 6-membered rings).[6][7] For instance, a 1,4-diol could potentially cyclize to form a tetrahydrofuran (B95107) derivative under Williamson ether synthesis conditions.[6][8] This is more likely if the intramolecular reaction is kinetically or thermodynamically favored over the intermolecular PMB ether formation.
Troubleshooting Guide
Problem 1: Low yield of the mono-PMB protected diol and a high proportion of the di-PMB protected product.
| Cause | Solution |
| Excess of PMB-Cl and/or base. | Carefully control the stoichiometry. Use 1.0-1.1 equivalents of PMB-Cl. |
| High reactivity of the mono-alkoxide. | Consider alternative, more selective methods such as the Ag₂O or Amberlyst-15/PMB-OH protocols. |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it once the starting material is consumed or the desired product concentration is maximized. |
Problem 2: The reaction is sluggish or does not go to completion.
| Cause | Solution |
| Inefficient deprotonation. | Ensure the sodium hydride is fresh and the solvent is rigorously anhydrous. Consider using a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) to facilitate the reaction.[9] |
| Sterically hindered diol. | Switch to a more reactive protecting group reagent, such as PMB-trichloroacetimidate, which is effective for protecting hindered alcohols.[9] |
| Poor quality of PMB-Cl. | Use freshly purified or high-purity PMB-Cl. |
Problem 3: Formation of unexpected byproducts.
| Cause | Solution |
| Decomposition of PMB-Cl. | Store PMB-Cl under anhydrous conditions and away from heat and light.[3][4] |
| Intramolecular cyclization. | For susceptible diols, consider using a less basic and milder protection method that does not favor intramolecular Sₙ2 reactions. |
| Side reactions with the solvent. | Ensure the solvent is appropriate for the reaction conditions. For example, DMF can decompose at high temperatures in the presence of a strong base.[10] |
Data Summary: Comparison of Mono-PMB Protection Methods
The following table summarizes the reported yields for the mono-protection of diols using different methodologies.
| Diol | Method | Reagents | Mono-protected Yield (%) | Di-protected Yield (%) | Reference |
| 1,4-Butanediol | Ag₂O Mediated | Ag₂O, BnBr | 85 | 5 | [1] |
| 1,5-Pentanediol | Ag₂O Mediated | Ag₂O, BnBr | 88 | 4 | [1] |
| 1,6-Hexanediol | Ag₂O Mediated | Ag₂O, BnBr | 89 | 5 | [1] |
| cis-2-Butene-1,4-diol | Amberlyst-15 | PMB-OH, Amberlyst-15 | 85 | Not reported | [11] |
| 1,4-Butanediol | Amberlyst-15 | PMB-OH, Amberlyst-15 | 78 | Not reported | [11] |
| But-2-yne-1,4-diol | Amberlyst-15 | PMB-OH, Amberlyst-15 | 18 | Not reported | [11] |
Experimental Protocols
Protocol 1: Highly Selective Mono-PMB Protection using Silver(I) Oxide
This protocol is adapted from the work of Bouzide and Sauvé for the selective monobenzylation of symmetrical diols, which can be applied to PMB protection.[1]
-
To a solution of the symmetrical diol (1.0 equiv) in dichloromethane (B109758) (DCM) or toluene, add silver(I) oxide (Ag₂O, 1.5 equiv).
-
Stir the suspension at room temperature.
-
Add p-methoxybenzyl bromide (PMB-Br, 1.1 equiv) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the mono-PMB protected diol.
Protocol 2: Selective Mono-PMB Protection using Amberlyst-15
This protocol is based on the method developed by Chavan et al. for a practical and selective PMB protection of alcohols.[2][11]
-
To a solution of the diol (1.0 equiv) in dichloromethane (DCM), add p-methoxybenzyl alcohol (PMB-OH, 1.1 equiv).
-
Add Amberlyst-15 resin (10% w/w of the diol).
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-PMB protected diol.
Visual Guides
Reaction Pathways: Mono- vs. Di-protection
Caption: General pathways for mono- and di-PMB protection of a symmetrical diol.
Troubleshooting Logic for Low Mono-protection Yield
Caption: Troubleshooting workflow for low yields in mono-PMB protection of diols.
References
- 1. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 2. Very practical and selective method for PMB protection of alcohols | CSIR-NCL Library, Pune [library.ncl.res.in]
- 3. 824-94-2(4-Methoxybenzylchloride) | Kuujia.com [kuujia.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iris.unive.it [iris.unive.it]
- 9. total-synthesis.com [total-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PMB Ether Formation
Welcome to the technical support center for p-Methoxybenzyl (PMB) ether formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PMB ether formation using NaH and PMB-Cl is low-yielding. What are the common causes and how can I improve it?
Low yields in Williamson ether synthesis for PMB protection can stem from several factors.[1] Incomplete deprotonation of the alcohol, poor quality of sodium hydride (NaH), or impure p-methoxybenzyl chloride (PMB-Cl) are frequent culprits. Additionally, competitive side reactions can reduce the yield.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored NaH. Older NaH may be partially oxidized and less reactive. Ensure the PMB-Cl is pure and free from p-methoxybenzyl alcohol.
-
Optimize Base and Solvent: While NaH in THF or DMF is common, stronger bases like n-butyllithium (nBuLi) can be used for less acidic alcohols.[1] Ensure the solvent is anhydrous, as water will quench the base.
-
Reaction Temperature: The initial deprotonation is often performed at 0 °C to control the reaction, followed by warming to room temperature after the addition of PMB-Cl.[1] For sluggish reactions, gentle heating may be required, but this can also promote side reactions.
-
Consider Additives: Catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction, particularly for less reactive alkyl halides.[1]
Q2: I am working with an acid-sensitive substrate. What are the best methods for introducing a PMB group under non-acidic conditions?
Protecting acid-sensitive alcohols requires avoiding traditional acidic catalysts. Several methods have been developed for PMB ether formation under neutral or basic conditions.
Recommended Methods for Acid-Sensitive Substrates:
-
Williamson Ether Synthesis: This is the most common method and is performed under basic conditions, making it suitable for acid-sensitive substrates.[1] Typical conditions involve a base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF.[1]
-
PMB-Trichloroacetimidate Method: While this method often uses a catalytic amount of acid, it can sometimes be employed with very mild or non-protic Lewis acids, or even without a catalyst for highly reactive alcohols.[2]
-
Lepidine-Based Reagent: A method utilizing 2-(4-Methoxybenzyloxy)-4-methylquinoline (a lepidine derivative) and methyl triflate generates an activated reagent under neutral conditions, which is ideal for protecting acid- and base-sensitive alcohols.[3][4]
Q3: My reaction is sluggish and does not go to completion. How can I drive the reaction forward?
Incomplete reactions are a common issue. Several strategies can be employed to improve the reaction rate and achieve full conversion.
Strategies to Enhance Reaction Rate:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious of potential side reactions or decomposition of sensitive substrates.
-
Use a More Reactive PMB Source: PMB-Br or PMB-I are more reactive than PMB-Cl and can be used for sluggish reactions.[1]
-
Catalytic TBAI: As mentioned, tetrabutylammonium iodide can act as a phase-transfer catalyst and also facilitates in-situ formation of the more reactive PMB-I.[1]
-
Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2 reactions.[1]
Q4: I am observing unintended side reactions. What are they and how can I prevent them?
Side reactions can significantly lower the yield of the desired PMB ether. The nature of these side reactions depends on the substrate and the reaction conditions.
Common Side Reactions and Solutions:
-
Elimination: For secondary or sterically hindered alcohols, using a bulky, non-nucleophilic base can favor elimination over substitution. Using a less hindered base or milder reaction conditions can mitigate this.
-
Over-alkylation: In molecules with multiple nucleophilic sites (e.g., diols, amino alcohols), over-alkylation can occur. Using a stoichiometric amount of base and PMB-Cl is crucial. For diols, selective protection can sometimes be achieved by forming a temporary protecting group like a benzylidene acetal, followed by reductive opening.[2]
-
Reaction with other functional groups: If the substrate contains other nucleophilic functional groups, they may also react with PMB-Cl. Protecting these groups beforehand may be necessary.
Quantitative Data Summary
The following tables summarize quantitative data from various protocols for PMB ether formation, providing a comparative overview of reaction conditions and yields.
Table 1: Williamson Ether Synthesis Conditions
| Substrate | Base (equiv.) | PMB Halide (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH (4) | PMB-Br (2) | THF/DMF | 0 to RT | 1 | Not specified |
| Hindered Alcohol | nBuLi | PMB-Cl | THF | -78 to RT | - | - |
Data extracted from an experimental procedure.[1]
Table 2: Lepidine-Based PMB Ether Formation
| Entry | Alcohol | Base | Solvent | Yield (%) |
| 1 | 2a | MgO | PhCF3 | 98 |
| 2 | 2b | MgO | PhCF3 | 98 |
| 3 | 2c | MgO | PhCF3 | 63 |
| 4 | 2d | MgO | PhCF3 | 90 |
| 5 | 2e | MgO | PhCF3 | 89 |
| 6 | 2e | K2CO3 | PhCF3 | 69 |
| 7 | 2f | MgO | PhCF3 | 60 |
| 8 | 2g | MgO | PhCF3 | 84 |
| 9 | 2h | MgO | PhCF3 | 99 |
| 10 | 2i | MgO | PhCF3 | 80 |
| 11 | 2i | MgO | Toluene | 98 |
Conditions: Methyl triflate was added to a mixture of alcohol, lepidine derivative 1, and base in the specified solvent under argon.[3]
Experimental Protocols
Protocol 1: General Procedure for PMB Protection using NaH and PMB-Br [1]
-
To a solution of the alcohol (1 equiv) in anhydrous THF/DMF at 0 °C, add NaH (60% dispersion in mineral oil, 4 equiv) portionwise.
-
Stir the mixture at 0 °C until gas evolution ceases.
-
Slowly add a solution of p-methoxybenzyl bromide (2 equiv) in THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a 1M solution of NaOMe in MeOH.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
Protocol 2: PMB Ether Formation under Neutral Conditions using a Lepidine Derivative [3]
-
To a solution of the alcohol (1 equiv), the lepidine derivative (1.2 equiv), and magnesium oxide (2 equiv) in trifluorotoluene, add methyl triflate (1.2 equiv) under an argon atmosphere.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for optimizing PMB ether formation.
Caption: Troubleshooting workflow for low-yielding PMB ether formation.
Caption: Decision tree for selecting a PMB protection method.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Methoxybenzyl Chloride by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 4-methoxybenzyl chloride by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by distillation?
A1: The main challenges stem from the compound's thermal instability. It is prone to decomposition and polymerization at elevated temperatures.[1] It is also sensitive to moisture and acidic impurities, which can catalyze these degradation pathways. Therefore, careful control of distillation conditions, particularly temperature and pressure, is crucial.
Q2: Why is vacuum distillation necessary for the purification of this compound?
A2: Vacuum distillation is essential because it lowers the boiling point of the compound, minimizing thermal stress and reducing the risk of decomposition and polymerization.[2] Distillation at atmospheric pressure would require temperatures high enough to cause significant degradation of the product.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities depend on the synthetic route but can include unreacted starting materials like 4-methoxybenzyl alcohol, byproducts such as dibenzyl ether, and residual acids (e.g., HCl) from the synthesis.[2] The presence of these impurities, especially acidic ones, can promote polymerization during distillation.[2]
Q4: What is the purpose of adding a stabilizer to this compound?
A4: Stabilizers are added to inhibit decomposition and polymerization during storage and handling. Common stabilizers include potassium carbonate or amylene.[1] Potassium carbonate, a weak base, neutralizes any trace acidity that could catalyze degradation. It is important to ensure the stabilizer is homogeneously mixed, as improper distribution can lead to instability.
Q5: How should I handle and store purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3] It is crucial to protect it from moisture and heat to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the distillation of this compound.
Problem 1: The compound is darkening or polymerizing in the distillation flask.
-
Possible Cause 1: Excessive Temperature. The distillation temperature is too high, causing thermal decomposition.
-
Solution: Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the vapor temperature. Use a silicone oil bath for more uniform heating.
-
-
Possible Cause 2: Presence of Acidic Impurities. Residual acid (e.g., HCl) from the synthesis is catalyzing polymerization.[2]
-
Possible Cause 3: Metal Contamination. Contamination with metals, such as iron from rust, can catalyze decomposition.
-
Solution: Ensure all glassware is meticulously clean. Avoid using metal spatulas or other metal equipment that can come into contact with the compound.
-
Problem 2: Evolution of HCl gas is observed during distillation.
-
Possible Cause: Hydrolysis or Thermal Decomposition. The presence of water is causing hydrolysis at high temperatures, or the compound is thermally decomposing.[2]
-
Solution: Ensure the crude product is thoroughly dried before distillation. Use a high-quality vacuum to keep the distillation temperature as low as possible.
-
Problem 3: The distillation rate is very slow, or the compound is not distilling at the expected temperature.
-
Possible Cause 1: Inadequate Vacuum. The vacuum system is not reaching the required pressure.
-
Solution: Check all connections and joints for leaks. Ensure the vacuum pump is in good working order and the vacuum grease is properly applied.
-
-
Possible Cause 2: Incorrect Thermometer Placement. The thermometer is not positioned correctly to measure the temperature of the vapor entering the condenser.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
-
Problem 4: The distilled product is discolored.
-
Possible Cause: Slight Decomposition or Presence of Impurities. Even under vacuum, some minor decomposition may occur, or volatile, colored impurities may be co-distilling.
-
Solution: Ensure the vacuum is as high as possible to minimize the distillation temperature. Collect fractions and analyze their purity. A rapid distillation with minimal heating time is preferable.
-
Quantitative Data
The following table summarizes the boiling point of this compound at different pressures.
| Boiling Point (°C) | Pressure (mmHg) |
| 117-118 | 14 |
| 127 | 24 |
| 108-110 | 12 |
Experimental Protocols
Detailed Methodology for Purification of Crude this compound by Vacuum Distillation
-
Pre-distillation Wash (Optional but Recommended):
-
Transfer the crude this compound to a separatory funnel.
-
Wash with an equal volume of 5% aqueous sodium bicarbonate solution. Gently swirl and vent frequently to release any CO2 gas.
-
Separate the layers and wash the organic layer with an equal volume of deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
-
Vacuum Distillation Setup:
-
Assemble a clean, dry vacuum distillation apparatus. Use a two-necked flask as the distillation pot to allow for a capillary bleed for fine control of the vacuum if necessary.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the flask to a short path distillation head or a Vigreux column, followed by a condenser and a receiving flask.
-
Ensure all joints are properly greased and sealed.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Transfer the crude, dried this compound into the distillation flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 12-14 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction distilling at a constant temperature corresponding to the applied pressure (refer to the data table).
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
Technical Support Center: Troubleshooting Incomplete p-Methoxybenzyl (PMB) Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete p-methoxybenzyl (PMB) group removal during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete PMB deprotection?
Incomplete PMB deprotection can stem from several factors, including suboptimal reaction conditions, reagent decomposition, or substrate-specific issues. Common culprits include insufficient equivalents of the deprotecting agent, low reaction temperature, inappropriate solvent choice, or the presence of other functional groups that interfere with the reaction. For oxidative deprotections using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the presence of other electron-rich moieties in the substrate can compete for the reagent, leading to incomplete removal of the PMB group. In the case of acidic deprotection (e.g., with TFA or TfOH), acid-labile functionalities elsewhere in the molecule can complicate the reaction.
Q2: How do I choose the appropriate deprotection method for my substrate?
The choice of deprotection method depends on the overall functionality of your molecule.
-
Oxidative Deprotection (DDQ, CAN): This is often the method of choice due to its mildness and orthogonality with many other protecting groups. However, it is unsuitable for substrates containing other electron-rich aromatic rings or sensitive functional groups that are prone to oxidation.
-
Acidic Deprotection (TFA, TfOH): This method is effective but less selective. It should be avoided if your molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl) or functionalities. The strength of the acid and the reaction conditions can be tuned to achieve selectivity in some cases. For instance, dimethoxybenzyl (DMB) ethers can often be cleaved selectively in the presence of PMB ethers using milder acidic conditions.
-
Lewis Acid-Mediated Deprotection: A combination of a Lewis acid and a soft nucleophile can also be used for PMB ether cleavage.
Q3: Can the PMB cation generated during acidic deprotection cause side reactions?
Yes, the p-methoxybenzyl cation formed under acidic conditions is a reactive electrophile that can lead to side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic rings present in the substrate or solvent. To mitigate this, a cation scavenger like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) is often added to the reaction mixture.
Troubleshooting Guide
Issue 1: Incomplete Deprotection with DDQ
Symptoms: TLC or LC-MS analysis shows a mixture of starting material, desired product, and potentially partially deprotected intermediates.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient DDQ | Increase the equivalents of DDQ (typically 1.1-1.5 eq. are used). For substrates with multiple PMB groups or other oxidizable sites, a larger excess may be necessary. |
| Low Reaction Temperature | While often performed at 0 °C to room temperature, gently warming the reaction may be required for less reactive substrates. Monitor the reaction closely by TLC to avoid decomposition. |
| Inappropriate Solvent | The reaction is typically run in a mixture of a chlorinated solvent (e.g., CH₂Cl₂) and water. Ensure the presence of water, as it is required for the hydrolysis of the intermediate. For acid-sensitive substrates, a buffered aqueous solution (e.g., pH 7 phosphate (B84403) buffer) can be beneficial. |
| **Substrate with Electron-Rich Mo |
Technical Support Center: Managing Exotherms in 4-Methoxybenzyl Chloride Reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance on safely managing exothermic reactions involving 4-Methoxybenzyl chloride (PMB-Cl). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Question: I am adding this compound to my reaction mixture containing a nucleophile (e.g., an amine or alcohol), and the temperature is rising much faster than anticipated, even with an ice bath. What should I do?
-
Answer: An uncontrolled temperature rise is a serious safety concern that could lead to a runaway reaction.
-
Immediate Actions:
-
Stop the addition of this compound immediately.
-
Ensure the reaction vessel is securely clamped and that a blast shield is in place.
-
Enhance cooling by adding a dry ice/acetone bath around the reactor. Be cautious to avoid freezing the reaction mixture if the solvent's freezing point is high.
-
If the temperature continues to rise rapidly, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the heat.
-
Have an appropriate quenching agent ready. For example, a cold, dilute solution of a weak acid like acetic acid can be used to neutralize any unreacted amine.
-
-
Root Cause Analysis & Prevention:
-
Addition Rate: The rate of addition is a critical parameter. The reaction is likely highly exothermic, and adding the reagent too quickly generates heat faster than the cooling system can remove it.
-
Solution: Use a syringe pump for a slow, controlled, and consistent addition of this compound.
-
Concentration: High concentrations of reactants will lead to a more significant exotherm.
-
Solution: Consider diluting the reaction mixture with an appropriate solvent.
-
Cooling Inefficiency: The cooling bath may not be sufficient for the scale of the reaction.
-
Solution: Ensure the reaction flask is adequately immersed in the cooling bath and that the bath's temperature is maintained. For larger-scale reactions, overhead mechanical stirring is more efficient for heat transfer than a magnetic stir bar.
-
-
Issue 2: Temperature Spike During Work-up/Quenching
-
Question: After my reaction with this compound was complete, I tried to quench it with water, and the mixture became extremely hot and started to boil. Why did this happen, and how can I avoid it?
-
Answer: This is a common and dangerous situation. This compound, and especially related acyl chlorides like 4-methoxybenzoyl chloride, react exothermically with water.[1] If unreacted starting material is present, or if the reaction has been catalyzed by a Lewis acid (in the case of Friedel-Crafts type reactions), the quench will be highly exothermic.
-
Safe Quenching Protocol:
-
Never add water directly to the reaction mixture.
-
The preferred method is to add the reaction mixture slowly to a separate, well-stirred vessel containing a large volume of a cold quenching solution (e.g., crushed ice, a cold saturated aqueous solution of sodium bicarbonate, or a cold dilute acid).
-
Maintain vigorous stirring of the quenching solution throughout the addition to dissipate the heat effectively.
-
Keep the temperature of the quenching vessel monitored and have a secondary cooling bath ready if needed.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary hazards associated with this compound?
-
A1: this compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. The primary chemical hazard is its high reactivity, leading to exothermic reactions, particularly with nucleophiles. Unstabilized this compound can also decompose over time, potentially leading to a pressure buildup and explosion of the storage container. It is crucial to ensure that any stored this compound contains a stabilizer, such as potassium carbonate.
-
-
Q2: What are the signs of a potential runaway reaction?
-
A2: Key indicators include a sudden, rapid increase in temperature that is not controlled by the cooling system, an unexpected rise in pressure, a change in the color or viscosity of the reaction mixture, and vigorous gas evolution.
-
-
Q3: How does the choice of solvent affect the exotherm?
-
A3: The solvent plays a crucial role in heat management. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. The boiling point of the solvent also sets an upper limit on the reaction temperature under atmospheric pressure. A lower boiling point solvent can act as a safety measure by boiling and removing heat through vaporization (reflux cooling), but this also requires a properly sized condenser to avoid pressure buildup and the release of flammable or toxic vapors.
-
-
Q4: Can I use this compound that has been stored for a long time?
-
A4: Use extreme caution. There have been reports of unstabilized this compound exploding after prolonged storage due to self-reaction/polymerization. If the material is old, shows any discoloration, or if the presence of a stabilizer is uncertain, it should be handled as potentially explosive. Do not attempt to open a container that shows any signs of pressure buildup.
-
-
Q5: What are the best practices for scaling up a reaction with this compound?
-
A5: Never scale up a reaction without proper safety analysis. A reaction that is easily controlled on a 1-gram scale can become dangerously exothermic at a 100-gram scale. Before scaling up, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the adiabatic temperature rise. This will allow for the proper design of the cooling system and a safe addition profile.
-
Data Presentation
The following tables provide representative data for managing exotherms. Note that specific calorimetric data for this compound reactions are not widely available in the literature, so the values for similar reactions are provided for estimation purposes.
Table 1: Estimated Enthalpy of Reaction for Common Reaction Types
| Reaction Type | Example Reaction | Estimated Enthalpy of Reaction (ΔH) (kJ/mol) | Notes |
| N-Alkylation | Benzyl chloride + Amine | -80 to -120 | Highly exothermic. The basicity of the amine can influence the reaction rate and exotherm. |
| O-Alkylation | Benzyl chloride + Alcohol | -70 to -110 | Generally exothermic, especially with alkoxides. |
| Friedel-Crafts Alkylation | Benzyl chloride + Aromatic Ring (e.g., Anisole) | -100 to -150 | Very exothermic, catalyzed by Lewis acids. The reaction rate is highly dependent on the catalyst activity and temperature. |
Disclaimer: These are estimated values for similar chemical systems and should be used for preliminary hazard assessment only. Actual values for your specific reaction may vary. Experimental determination of the heat of reaction is strongly recommended for process safety.
Table 2: Key Parameters for Adiabatic Temperature Rise Calculation
| Parameter | Symbol | Typical Value/Equation | Significance |
| Heat of Reaction | ΔHrxn | See Table 1 | The total amount of heat released by the reaction. |
| Mass of Reaction Mixture | m | Varies | The total mass that will absorb the heat. |
| Specific Heat Capacity | Cp | ~1.5 - 2.5 J/g·K | The amount of heat required to raise the temperature of the mixture by 1 Kelvin. |
| Adiabatic Temperature Rise | ΔTad | ΔTad = (-ΔHrxn) / (m * Cp) | The theoretical maximum temperature increase if no heat is lost to the surroundings. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the cooled amine solution over a period of 1-2 hours.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The temperature should not be allowed to rise above 5-10 °C. Adjust the addition rate as necessary to maintain this temperature range.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water.
-
Work-up: Proceed with the standard aqueous work-up and purification.
Protocol 2: Friedel-Crafts Alkylation of Anisole (B1667542) with this compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler (to vent HCl), suspend a Lewis acid catalyst (e.g., anhydrous AlCl3, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Add anisole (1.0 eq) to the cooled suspension.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over 1-2 hours.
-
Temperature Control: Maintain the internal temperature between 0-5 °C during the addition. The reaction is highly exothermic.[2]
-
Reaction Completion: After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid in a large beaker. This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up: Proceed with the extraction and purification of the product.
Mandatory Visualization
Caption: A decision tree for troubleshooting unexpected exotherms.
Caption: A workflow for safely conducting exothermic reactions.
References
Technical Support Center: P-Methoxybenzyl (PMB) Protection of Hindered Alcohols
Welcome to the technical support center for the p-methoxybenzyl (PMB) protection of sterically hindered alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and achieving optimal yields in their experiments.
Troubleshooting Guide: Low Yields in PMB Protection
Low yields in the PMB protection of hindered alcohols are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.
Problem: Low or no formation of the desired PMB-protected alcohol.
Possible Causes & Solutions
| Cause | Recommended Action |
| Steric Hindrance | For highly hindered secondary or tertiary alcohols, standard Williamson ether synthesis conditions (e.g., NaH, PMB-Cl) may be too slow or fail altogether. Switch to a more reactive PMB source like p-methoxybenzyl trichloroacetimidate (B1259523) (PMB-O(C=NH)CCl₃) with a catalytic amount of a Lewis or Brønsted acid (e.g., TMSOTf, TfOH, BF₃·OEt₂).[1][2] |
| Insufficiently Strong Base | The basicity of the chosen reagent may not be sufficient to deprotonate the hindered alcohol effectively. Consider using a stronger base such as n-butyllithium (nBuLi) or potassium hydride (KH). However, be mindful of potential side reactions with other functional groups.[1] |
| Poor Reagent Quality | Impurities in the alcohol, PMB halide, or base can significantly impact the reaction. Ensure all reagents are pure and dry. PMB-Cl and PMB-Br can degrade over time; using a freshly prepared or purified batch is recommended.[3] |
| Suboptimal Reaction Conditions | Temperature and solvent choice are critical. For sluggish reactions, increasing the temperature may improve the rate. In some cases, a change of solvent to a more polar aprotic one like DMF or DMSO can be beneficial.[1][4] The use of additives like tetrabutylammonium (B224687) iodide (TBAI) can catalyze the reaction by in-situ formation of the more reactive PMB-I.[1] |
| Side Reactions | Competing elimination or rearrangement reactions can occur, especially with tertiary alcohols under strongly basic or acidic conditions. Carefully control the reaction temperature and consider milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: My reaction with NaH and PMB-Cl is very slow for my secondary alcohol. What can I do to speed it up?
For sluggish Williamson ether syntheses, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be effective.[1] TBAI facilitates an in-situ halide exchange to form the more reactive p-methoxybenzyl iodide. Alternatively, switching to a more polar aprotic solvent such as DMF or DMSO can also accelerate the reaction.[1][4]
Q2: I am trying to protect a tertiary alcohol, and the standard Williamson ether synthesis is not working. What are my options?
Protecting tertiary alcohols with PMB ethers is challenging due to high steric hindrance. The most effective method is often the use of p-methoxybenzyl trichloroacetimidate (PMB-O(C=NH)CCl₃) in the presence of a catalytic amount of a Lewis or Brønsted acid.[1][2] This method is more reactive and proceeds under acidic conditions, avoiding the use of strong bases that can cause elimination side reactions.
Q3: I am observing the formation of multiple byproducts in my reaction. What could be the cause?
The formation of multiple byproducts can stem from several factors. If using a strong base, elimination reactions of the starting alcohol or the PMB halide can occur. Under acidic conditions for deprotection, the intermediate PMB cation can react with other nucleophiles present in the molecule or polymerize.[1] Ensuring the purity of your starting materials and running the reaction under an inert atmosphere to prevent oxidation can also help minimize side reactions.[3]
Q4: Are there any alternative methods for PMB protection under neutral conditions?
Yes, methods for PMB protection under neutral conditions have been developed to accommodate sensitive substrates. One such method involves the use of 2-(4-methoxybenzyloxy)-4-methylquinoline, which, upon activation with methyl triflate, transfers the PMB group to alcohols in high yield.[4] Another approach utilizes p-anisyl alcohol in the presence of a solid acid catalyst like Amberlyst-15.[5][6]
Q5: When should I consider using a different protecting group for my hindered alcohol?
If optimizing the PMB protection protocol still results in low yields or significant side reactions, it may be more practical to switch to a different protecting group. For hindered alcohols, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are excellent alternatives due to their ease of introduction and removal under specific conditions.[7][8] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the PMB protection of alcohols from various literature sources.
Table 1: Williamson Ether Synthesis Conditions
| Alcohol Substrate | Base | PMB Source | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH | PMB-Br | THF/DMF | - | 0 to RT | 1 | - | [1] |
| 4-Phenylbutanol | - | PMB-OH | CH₂Cl₂ | Yb(OTf)₃ | RT | - | 80 | [9] |
| cis-2-Butene-1,4-diol | - | Anisyl Alcohol | DCM | Amberlyst-15 | Reflux | 3 | 85 | [6] |
Table 2: Alternative PMB Protection Methods for Hindered Alcohols
| Alcohol Substrate | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hindered Tertiary Alcohol | Trichloroacetimidate | PMB-O(C=NH)CCl₃, Catalytic Acid | - | - | - | High | [1] |
| Menthol | Neutral Transfer | 2-(4-Methoxybenzyloxy)-4-methylquinoline, MeOTf | - | RT | - | High | [4] |
Experimental Protocols
Protocol 1: PMB Protection using PMB-Trichloroacetimidate
This protocol is suitable for the protection of sterically hindered secondary and tertiary alcohols.
-
To a solution of the hindered alcohol (1.0 equiv) in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add p-methoxybenzyl trichloroacetimidate (1.5 equiv).
-
Cool the mixture to 0 °C.
-
Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalytic PMB Protection with TBAI
This protocol is an enhanced Williamson ether synthesis for sluggish reactions with primary or less hindered secondary alcohols.
-
To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 equiv).
-
Add p-methoxybenzyl chloride (PMB-Cl) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yields in PMB protection.
Caption: Comparison of PMB protection workflows.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional Group Protection [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. datapdf.com [datapdf.com]
effect of moisture on 4-Methoxybenzyl chloride reactivity
Welcome to the technical support center for 4-Methoxybenzyl chloride (PMB-Cl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, storage, and reactivity of this versatile reagent, with a particular focus on its sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and multiple side products. What could be the cause?
A1: The most probable cause is the degradation of the this compound due to moisture. This reagent is highly sensitive to water and will hydrolyze to 4-methoxybenzyl alcohol and hydrochloric acid (HCl).[1][2][3] The presence of HCl can also catalyze further decomposition and side reactions, including Friedel-Crafts polymerization.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Quality: If the this compound has been opened multiple times or stored improperly, it may have already degraded. Consider using a fresh bottle. Commercial formulations may contain stabilizers like potassium carbonate to mitigate decomposition.[5][6]
-
Purify the Reagent: If you suspect partial degradation, you may be able to purify the reagent by distillation, but this should be done with extreme caution due to its thermal instability.
Q2: I've noticed pressure buildup in my sealed bottle of this compound. Is this normal and what should I do?
A2: No, this is not normal and indicates a hazardous situation. Pressure buildup is a result of the decomposition of this compound, which releases HCl gas.[1][2][4] This can be caused by exposure to moisture or heat. Sealed containers can explode under these conditions.[1][2]
Immediate Actions:
-
Do Not Open the Container Directly: If the container is visibly bulging, do not attempt to open it.
-
Cool the Container: Place the container in a secondary container and cool it in an ice bath to reduce the internal pressure.
-
Vent Carefully: In a well-ventilated fume hood, and wearing appropriate personal protective equipment (PPE), carefully and slowly vent the container.
-
Proper Storage: After venting, if the reagent is still usable, store it in a cool (2-8 °C), dry place under an inert atmosphere.[5] Do not freeze the reagent, as this can cause localized high concentrations of HCl.[4]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the longevity and reactivity of this compound, adhere to the following storage conditions:
-
Temperature: Store in a refrigerator at 2-8 °C.[4][5] Avoid freezing.[4]
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon.[5]
-
Container: Keep in a tightly sealed, original container.[5][7]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, strong bases, and oxidizing agents.[3][7]
Q4: How does moisture affect the reactivity of this compound in a reaction?
A4: Moisture will compete with your intended nucleophile, leading to the formation of 4-methoxybenzyl alcohol as a byproduct via hydrolysis (solvolysis). This side reaction consumes your starting material and can complicate purification. The hydrolysis of this compound is a rapid, first-order reaction.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Degradation of this compound due to moisture. | Use a fresh bottle of the reagent. Ensure all reaction components (solvents, glassware, other reagents) are anhydrous. Run the reaction under an inert atmosphere. |
| Formation of a white solid (4-methoxybenzoic acid) | Reaction with moisture and subsequent oxidation. | This indicates significant water contamination. Discard the current stock of this compound and start with a fresh, unopened bottle under strictly anhydrous conditions. |
| Reaction mixture turns dark or polymerizes | Acid-catalyzed polymerization. | This is likely due to the presence of HCl from hydrolysis.[4] Ensure a non-acidic environment if your reaction conditions permit. Use of a non-nucleophilic base can scavenge any generated acid. |
| Inconsistent reaction rates | Varying amounts of moisture in the reaction setup. | Standardize your experimental setup to rigorously exclude moisture. Use a consistent source of dry solvent. |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate of this compound
This experiment demonstrates the effect of water on this compound by measuring its rate of hydrolysis. The rate can be monitored by measuring the increase in the concentration of the resulting hydrochloric acid over time using a pH meter or by titration.
Materials:
-
This compound
-
Acetone (B3395972) (anhydrous)
-
Deionized water
-
pH meter or automatic titrator
-
Stir plate and stir bar
-
Constant temperature bath
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M).
-
Prepare a reaction mixture of acetone and water in a desired ratio (e.g., 70:30 v/v) in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).
-
Place a calibrated pH electrode in the reaction mixture and monitor the initial pH.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirring reaction mixture.
-
Record the pH at regular time intervals. The decrease in pH corresponds to the production of HCl.
-
Alternatively, at specific time points, withdraw an aliquot of the reaction mixture and quench it in a known excess of a standardized base solution. Back-titrate the excess base with a standardized acid to determine the amount of HCl produced.
-
The first-order rate constant (k) can be determined by plotting ln( [PMB-Cl]t / [PMB-Cl]0 ) versus time, where the slope is -k.
Data Presentation
Table 1: Solvolysis Rate Constants of this compound in Different Solvents
| Solvent System | Temperature (°C) | First-Order Rate Constant (k) | Reference |
| 20% Acetonitrile in Water | Not Specified | 2.2 s⁻¹ | [8] |
| 70% Aqueous Acetone | Not Specified | Rate decreased by pyridine (B92270) addition | [9] |
Visualizations
Diagram 1: Hydrolysis of this compound
Caption: Reaction scheme for the hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 824-94-2 | this compound, 98% | PMBCl [aspirasci.com]
- 6. This compound | PMB-Cl Reagent [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: 4-Methoxybenzyl Chloride (PMB-Cl) Compatibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Methoxybenzyl chloride (PMB-Cl) in organic synthesis. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMB-Cl) and what is its primary application in organic synthesis?
A1: this compound (PMB-Cl) is a reagent used primarily as a protecting group for various functional groups in multi-step organic synthesis.[1][2] The p-methoxybenzyl (PMB) group is valued for its unique combination of stability under many reaction conditions and its selective removal under specific, mild oxidative conditions.[1][2]
Q2: Which functional groups can be protected by PMB-Cl?
A2: PMB-Cl is a versatile protecting agent for a range of nucleophilic functional groups, including:
Q3: What are the typical conditions for introducing the PMB protecting group?
A3: The most common method for introducing the PMB group is the Williamson ether synthesis. This involves reacting the substrate (e.g., an alcohol) with PMB-Cl in the presence of a moderately strong base.[3]
| Component | Typical Conditions |
| Base | Sodium hydride (NaH), Potassium hydride (KH), Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Typically 0 °C to room temperature |
| Additives | Tetrabutylammonium iodide (TBAI) can be used as a catalyst for sluggish reactions.[3] |
Q4: What makes the PMB group an "orthogonal" protecting group?
A4: The PMB group is considered an orthogonal protecting group because it can be removed under conditions that do not affect many other common protecting groups.[3] The key to its orthogonality is its selective cleavage under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[3] This allows for the selective deprotection of a PMB ether while other groups such as silyl (B83357) ethers (TBS, TBDPS), acetals (MOM, THP), and even benzyl (B1604629) (Bn) ethers remain intact.[3][6]
Q5: Are PMB ethers and PMB esters compatible with each other?
A5: Yes, PMB ethers and PMB esters exhibit orthogonality. PMB esters are stable under the DDQ conditions used to cleave PMB ethers.[7] Conversely, PMB esters can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) while PMB ethers can remain, provided the conditions are carefully controlled.[7]
Troubleshooting Guides
Problem 1: Low yield during the protection reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Base | Use freshly opened or properly stored sodium hydride. Ensure the dispersion in mineral oil is adequately removed if necessary. |
| Poor Quality PMB-Cl | PMB-Cl can degrade over time.[8] Use freshly purchased or purified PMB-Cl. Commercial grades are often stabilized with potassium carbonate.[1][9] |
| Steric Hindrance | For hindered alcohols, consider using the more reactive 4-methoxybenzyl bromide (PMB-Br) or PMB-trichloroacetimidate.[3] Increasing the reaction temperature or using a more polar solvent like DMF or DMSO may also improve yields. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Problem 2: Unwanted side reactions during PMB deprotection with DDQ.
| Possible Cause | Troubleshooting Step |
| Reaction with other electron-rich functional groups | Electron-rich groups like dienes or activated aromatic rings can react with DDQ.[3] If this is an issue, consider alternative deprotection methods such as acidic cleavage or hydrogenolysis if compatible with other functional groups. |
| Side reactions with the liberated p-methoxybenzaldehyde or PMB cation | The byproducts of deprotection can sometimes react with the desired product. Adding a nucleophilic scavenger, such as a thiol or anisole, to the reaction mixture can help trap these reactive species.[3][5] |
| Reaction mixture turns dark and complex | This is often normal for DDQ reactions. Ensure proper workup procedures are followed, which may include filtration through a pad of Celite or silica (B1680970) gel to remove the DDQ byproducts.[3] |
Problem 3: PMB group is cleaved under unexpected conditions.
| Possible Cause | Troubleshooting Step |
| Strongly acidic conditions | PMB ethers are less stable to acid than standard benzyl ethers.[3] Avoid strong acidic conditions if the PMB group needs to be retained. If acidic conditions are required, consider using a more acid-stable protecting group. |
| Lewis acid catalysis | Some Lewis acids can facilitate the cleavage of PMB ethers. Screen different Lewis acids if one is required for another transformation in the synthetic sequence. |
Problem 4: Difficulty in cleaving the PMB group.
| Possible Cause | Troubleshooting Step |
| Ineffective DDQ | Use a fresh bottle of DDQ, as it can degrade over time. Ensure the reaction is not exposed to excessive light, as some DDQ reactions can be light-sensitive.[10] |
| Substrate insolubility | Ensure the substrate is fully dissolved in the reaction solvent. A common solvent system is a mixture of dichloromethane (B109758) (CH2Cl2) and water.[3] |
| Alternative reagents needed | If DDQ fails, other oxidative reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) can be effective for PMB ether cleavage.[3] For PMB esters, acidic conditions (TFA, AlCl3) or hydrogenolysis are common deprotection methods.[5] |
Quantitative Data Summary
Table 1: Compatibility of PMB Ethers with Various Reagents/Conditions
| Reagent/Condition | Compatibility | Notes |
| Weakly Acidic | Stable | Less stable than benzyl ethers to strong acids.[3] |
| Basic | Stable | Generally stable to a wide range of basic conditions.[1] |
| Oxidative (DDQ, CAN) | Cleaved | This is the primary method for selective deprotection.[1][3] |
| Hydrogenolysis | Cleaved | Can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).[11] |
| Other Protecting Groups | Orthogonal | Compatible with MOM, THP, TBS, and Benzoyl groups during DDQ-mediated deprotection.[3] |
Table 2: Typical Yields for PMB Protection and Deprotection
| Transformation | Substrate Type | Reagents | Typical Yield |
| Protection | Primary Alcohol | PMB-Cl, NaH, THF/DMF | >90%[1] |
| Deprotection (Oxidative) | PMB Ether | DDQ, CH₂Cl₂/H₂O | 85-97%[3] |
| Deprotection (Acidic) | PMB Ester | 10% TFA in CH₂Cl₂ | Quantitative[5] |
| Deprotection (Lewis Acid) | PMB Ester | AlCl₃, Anisole, CH₂Cl₂ | 60%[5] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using PMB-Cl
-
To an ice-water cooled solution of the alcohol (1.0 eq) in a 3:1 mixture of anhydrous THF and DMF, add sodium hydride (4.0 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C until gas evolution ceases.
-
Slowly add a solution of p-methoxybenzyl bromide (2.0 eq) in THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a 1M solution of sodium methoxide (B1231860) in methanol.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
-
Dissolve the PMB-protected compound (1.0 eq) in a mixture of CH₂Cl₂ and a 0.1 M pH 7 sodium phosphate (B84403) buffer (18:1 ratio) at 0 °C.
-
Slowly add DDQ (1.3 eq) as a solid.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Directly load the crude mixture onto a silica gel column with a top layer of a 1:1 mixture of MgSO₄ and sand.
-
Elute with a gradient of ethyl acetate in hexanes to yield the deprotected alcohol.[3]
Visualized Workflows
Caption: General workflow for the protection of an alcohol with PMB-Cl.
Caption: Decision tree for choosing a PMB deprotection strategy.
References
- 1. This compound | PMB-Cl Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 11. PMBCl | Fine Chemicals field | Products and Business | Nippon Fine Chemical [nipponseika.co.jp]
Validation & Comparative
A Comparative Guide to PMB and Benzyl Protecting Groups for Alcohols
In the landscape of multistep organic synthesis, particularly within pharmaceutical development and the creation of complex molecular architectures, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Among the myriad of choices, the p-methoxybenzyl (PMB) and benzyl (B1604629) (Bn) ethers have established themselves as robust and versatile options. This guide offers an objective, data-driven comparison of the PMB and benzyl protecting groups, providing researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
Chemical Properties and Reactivity Profile
Both PMB and benzyl groups are introduced as ethers to mask the reactivity of alcohols. Their fundamental difference lies in the electronic properties of the aromatic ring, which significantly influences their stability and cleavage conditions. The electron-donating p-methoxy group on the PMB ring renders it more susceptible to oxidative and acidic cleavage compared to the unsubstituted benzyl group.[1][2] This distinction in lability is the cornerstone of their differential application and enables orthogonal protection strategies in the synthesis of complex molecules.[3][4]
Quantitative Performance Data: A Side-by-Side Comparison
The following tables summarize typical conditions and reported yields for the protection and deprotection of alcohols using PMB and benzyl groups, offering a quantitative basis for comparison.
Table 1: Comparison of Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF/DMF, 0 °C to rt | 1 - 4 h | 90 - 98[1] |
| Benzyl | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 2 - 24 h | 90 - 98[5][6] |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PMB | DDQ | CH₂Cl₂/H₂O, rt | 1 - 3 h | 90 - 97[1][7] |
| TFA | CH₂Cl₂/Toluene, rt | 0.5 - 2 h | 85 - 95[8][9] | |
| CAN | MeCN/H₂O, 0 °C to rt | 0.5 - 2 h | 80 - 95[10] | |
| Benzyl | H₂, Pd/C | EtOH or EtOAc, rt | 2 - 24 h | 90 - 99[9] |
| BCl₃ | CH₂Cl₂, -78 °C to 0 °C | 1 - 4 h | 85 - 95[11] | |
| Na, NH₃ (liquid) | THF, -78 °C | 0.5 - 2 h | 80 - 95[12] |
Orthogonality and Selective Deprotection
A significant advantage of employing both PMB and benzyl protecting groups within the same synthetic route is the potential for selective deprotection. The increased electron density of the PMB ether's aromatic ring allows for its selective cleavage under oxidative conditions (e.g., with DDQ) in the presence of a benzyl ether.[10] Conversely, recent methodologies have demonstrated the selective deprotection of benzyl ethers under specific reductive conditions while leaving PMB ethers intact.[3][4] This orthogonality is a powerful tool for the differential protection and sequential manipulation of multiple hydroxyl groups in a complex molecule.
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol with PMB-Cl
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the alcohol (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of p-methoxybenzyl chloride (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched by the slow addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel flash chromatography.[1]
Protocol 2: Protection of a Primary Alcohol with Bn-Br
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the alcohol (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of benzyl bromide (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 2-24 hours until completion (monitored by TLC). The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography.[5][6]
Protocol 3: Oxidative Deprotection of a PMB Ether with DDQ
To a solution of the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (18:1) at room temperature, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.2 equivalents) is added portionwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography.[1][7]
Protocol 4: Hydrogenolytic Deprotection of a Benzyl Ether
To a solution of the benzyl-protected alcohol (1.0 equivalent) in ethanol (B145695) or ethyl acetate, a catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.[9]
Visualizing the Chemistry: Structures and Workflows
The following diagrams illustrate the chemical structures of the protecting groups and the workflows for their application and removal.
Caption: Chemical structures of the p-Methoxybenzyl (PMB) and Benzyl (Bn) protecting groups.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers [agris.fao.org]
- 4. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
Orthogonal Protection: A Comparative Guide to PMB and Silyl Ether Deprotection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The p-methoxybenzyl (PMB) ether and various silyl (B83357) ethers are two of the most widely employed protecting groups for hydroxyl functionalities. Their successful application often hinges on the ability to selectively remove one in the presence of the other, a concept known as orthogonal protection. This guide provides a comparative analysis of the deprotection strategies for PMB and silyl ethers, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in drug development and complex molecule synthesis.
The Principle of Orthogonality
The orthogonality of PMB and silyl ethers stems from their distinct chemical labilities. PMB ethers are susceptible to oxidative cleavage due to the electron-rich nature of the p-methoxy-substituted benzene (B151609) ring. In contrast, silyl ethers are cleaved by nucleophilic attack, typically by fluoride (B91410) ions, or under acidic conditions, with their stability largely dictated by the steric bulk of the substituents on the silicon atom. This fundamental difference in reactivity allows for the selective deprotection of one group while the other remains intact.[1][2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the selective deprotection of PMB ethers in the presence of silyl ethers and vice versa. The yields provided are based on reported experimental data and may vary depending on the specific substrate and reaction conditions.
Table 1: Selective Deprotection of PMB Ethers in the Presence of Silyl Ethers
| Reagent(s) | Silyl Ether Present | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| DDQ | TBDMS | CH₂Cl₂/H₂O | rt | 1-3 | >90% | [3] |
| DDQ | TBDPS | CH₂Cl₂/H₂O | rt | 1-3 | 89% | [4] |
| DDQ | TIPS | CH₂Cl₂/H₂O | rt | 1-3 | High | [2] |
| DDQ | TBS | CH₂Cl₂/pH 7 buffer | 0 to rt | 1 | 97% | [2] |
| TfOH, 1,3-dimethoxybenzene | TBS (phenolic) | CH₂Cl₂ | rt | 0.25 | 79% | [5] |
Table 2: Selective Deprotection of Silyl Ethers in the Presence of PMB Ethers
| Silyl Ether | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| TBDMS | TBAF | THF | 0 to rt | 45 min | ~95% (substrate dependent) | [6][7] |
| TBDMS | Acetyl Chloride (cat.) | Methanol | rt | 0.5-2 h | High | [8][9] |
| TES | Formic Acid | Methanol | rt | 1-2 h | High | [1][10] |
| TIPS | TBAF | THF | rt | substrate dependent | High | [7] |
| TBDPS | TBAF (prolonged) | THF | rt | >24 h | substrate dependent | [11] |
Mandatory Visualization
Orthogonal Deprotection Strategy
Caption: Orthogonal relationship between PMB and silyl ether deprotection.
Experimental Workflow: Selective PMB Deprotection
Caption: General workflow for selective PMB ether cleavage with DDQ.
Experimental Workflow: Selective Silyl Ether Deprotection
Caption: General workflow for selective TBDMS ether cleavage with TBAF.
Experimental Protocols
The following are representative experimental protocols for the selective deprotection of PMB and silyl ethers. Optimization may be required for specific substrates.
Protocol 1: Selective Deprotection of a PMB Ether using DDQ[2][3]
Materials:
-
PMB-protected substrate containing a silyl ether
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water or 0.1 M pH 7 sodium phosphate (B84403) buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 mmol) in a mixture of CH₂Cl₂ and water (or pH 7 buffer) in a ratio of 18:1 (v/v) to a concentration of approximately 0.05 M.
-
To the vigorously stirred solution at room temperature, add DDQ (1.2 mmol, 1.2 equiv.) in one portion. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 1 to 3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: Selective Deprotection of a TBDMS Ether using TBAF[6][7]
Materials:
-
TBDMS-protected substrate containing a PMB ether
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for approximately 45 minutes, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[6]
Conclusion
The orthogonality of PMB and silyl ethers provides a powerful tool for synthetic chemists, enabling the selective deprotection of hydroxyl groups in complex molecular architectures. The oxidative cleavage of PMB ethers with DDQ and the fluoride-mediated or acidic cleavage of silyl ethers are reliable and high-yielding transformations. The choice of a specific silyl ether should be guided by its relative stability, allowing for a hierarchical deprotection strategy when multiple silyl groups are present. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently navigate the challenges of multi-step synthesis in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Orthogonal Deprotection: A Comparative Guide to the Selective Cleavage of PMB and Benzyl Ethers
In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis, the judicious selection and manipulation of protecting groups are paramount. Among the most widely employed protecting groups for hydroxyl functionalities are the benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) ethers. While structurally similar, their distinct electronic properties allow for their selective cleavage, providing a powerful tool for orthogonal synthesis strategies. This guide offers a comprehensive comparison of methodologies for the selective deprotection of PMB ethers in the presence of benzyl ethers and vice versa, supported by experimental data and detailed protocols.
The key to the selective cleavage lies in the electron-donating methoxy (B1213986) group on the PMB ether, which renders its benzyl group more susceptible to oxidation and certain acidic conditions compared to the unsubstituted benzyl ether. Conversely, reductive conditions can be fine-tuned to selectively cleave the less electron-rich benzyl ether while leaving the PMB ether intact.
Selective Cleavage of p-Methoxybenzyl (PMB) Ethers
The presence of the electron-donating methoxy group makes the PMB ether significantly more labile to oxidative and certain acidic conditions than the benzyl ether. This electronic differentiation is the foundation for a variety of highly selective deprotection methods.
Oxidative Cleavage
Oxidative methods are among the most common and effective for selective PMB ether deprotection. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are widely used. The reaction proceeds via a single-electron transfer mechanism, which is favored for the electron-rich PMB group.
Acid-Catalyzed Cleavage
PMB ethers can also be selectively cleaved under acidic conditions that leave benzyl ethers untouched. The increased electron density on the aromatic ring of the PMB group facilitates the formation of a stabilized benzylic cation upon protonation of the ether oxygen, leading to a lower activation energy for cleavage. A variety of Brønsted and Lewis acids can be employed for this purpose.
Table 1: Comparison of Methods for Selective PMB Ether Cleavage in the Presence of Benzyl Ethers
| Reagent/Method | Conditions | Substrate Scope | Yield (%) | Reference |
| Oxidative Cleavage | ||||
| DDQ | CH₂Cl₂/H₂O (18:1), rt, 1 h | Primary and secondary alcohols | 97 | [1] |
| CAN | CH₃CN/H₂O (9:1), 0 °C to rt | Carbohydrates | High | [2] |
| Acid-Catalyzed Cleavage | ||||
| TfOH (0.5 equiv), 1,3-dimethoxybenzene (B93181) | CH₂Cl₂, 21 °C, 10 min | Primary and secondary alcohols | 86-94 | [2] |
| Zn(OTf)₂ (20 mol%) | CH₃CN, rt, 15-120 min | Various alcohols and phenols | High | [3][4] |
| CBr₄ (cat.) | MeOH, reflux | Various alcohols and phenols | High | [5] |
Selective Cleavage of Benzyl (Bn) Ethers
Achieving the selective deprotection of a benzyl ether in the presence of the more labile PMB ether is a more challenging task. This "reverse" selectivity typically requires reductive conditions that can differentiate between the electronic properties of the two arylmethyl ethers.
Reductive Cleavage
A notable method for this transformation involves the use of the radical anion reductant, lithium 4,4’-di-tert-butylbiphenylide (LiDBB). Under carefully controlled reductive conditions, the less electron-rich benzyl ether can be cleaved while the PMB ether remains intact. This method complements the more common oxidative and acidic deprotections of PMB ethers.[6][7]
Table 2: Method for Selective Benzyl Ether Cleavage in the Presence of PMB Ethers
| Reagent/Method | Conditions | Substrate Scope | Yield (%) | Reference |
| LiDBB (2.4 equiv) | THF, -78 °C, 5 min | Carbohydrate-derived ethers | 81 | [6] |
Experimental Protocols
Protocol 1: Selective Deprotection of a PMB Ether using DDQ
To a solution of the PMB-protected alcohol (1.0 mmol) in a mixture of CH₂Cl₂ and water (18:1, 19 mL), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) is added in one portion at room temperature.[8] The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.[1][8]
Protocol 2: Selective Deprotection of a PMB Ether using Triflic Acid
To a solution of the PMB ether (0.2 mmol) and 1,3-dimethoxybenzene (0.6 mmol) in dichloromethane (B109758) (1 mL) at 21 °C is added triflic acid (0.1 mmol).[2] The reaction is stirred for 10 minutes and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired alcohol.[2]
Protocol 3: Selective Deprotection of a Benzyl Ether using LiDBB
A solution of lithium 4,4’-di-tert-butylbiphenylide (LiDBB) is prepared by adding lithium metal (5.0 equiv) to a solution of 4,4’-di-tert-butylbiphenyl (5.5 equiv) in anhydrous THF at room temperature under an inert atmosphere. The mixture is stirred until a deep blue-green color persists. The substrate containing both benzyl and PMB ethers (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared LiDBB solution (2.4 equiv) is then added dropwise to the substrate solution. The reaction is stirred at -78 °C for 5 minutes and then quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is purified by flash column chromatography.[6]
Orthogonal Deprotection Strategy
The ability to selectively cleave either the PMB or the benzyl ether in the presence of the other provides a powerful orthogonal protecting group strategy. The choice of reagents dictates the outcome, as illustrated in the following diagram.
References
- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 2. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Methoxybenzyl Chloride and 4-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the choice of reagents is paramount to the success of a reaction. Among the vast array of building blocks, 4-methoxybenzyl chloride and 4-methoxybenzoyl chloride are two commonly utilized compounds for the introduction of the 4-methoxybenzyl and 4-methoxybenzoyl moieties, respectively. While structurally similar, their reactivity profiles are markedly different, stemming from the distinct nature of their chlorine-bearing carbon atoms. This guide provides an objective comparison of their reactivity, supported by mechanistic insights and experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Introduction to the Contestants
This compound , a benzyl (B1604629) halide, is characterized by a chlorine atom attached to a benzylic carbon (a carbon atom directly bonded to an aromatic ring). This structural feature allows it to undergo nucleophilic substitution reactions, primarily through SN1 or a mixed SN1/SN2 pathway. The para-methoxy group plays a crucial role in stabilizing the benzylic carbocation intermediate through resonance, thereby enhancing its reactivity towards nucleophilic attack.
4-Methoxybenzoyl chloride , an acyl chloride, features a chlorine atom bonded to a carbonyl carbon. This configuration predisposes the molecule to nucleophilic acyl substitution. The carbonyl group's electrophilicity is a key determinant of its reactivity.
The Fundamental Difference in Reactivity: A Mechanistic Overview
The disparate reactivity of these two compounds can be attributed to their distinct reaction mechanisms when subjected to nucleophilic attack.
This compound: Nucleophilic Substitution (SN1/SN2)
This compound typically reacts via a nucleophilic substitution mechanism. The presence of the electron-donating methoxy (B1213986) group at the para position significantly stabilizes the formation of a benzylic carbocation. This stabilization favors an SN1 pathway, where the rate-determining step is the unimolecular dissociation of the chloride ion to form the carbocation, which is then rapidly attacked by a nucleophile. In less polar solvents or with stronger nucleophiles, a bimolecular SN2 mechanism may also be operative.
4-Methoxybenzoyl Chloride: Nucleophilic Acyl Substitution
4-Methoxybenzoyl chloride undergoes nucleophilic acyl substitution. This mechanism involves a two-step process: addition of the nucleophile to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[1] This addition-elimination mechanism is characteristic of acyl compounds.[1]
Quantitative Reactivity Comparison: Solvolysis Data
A common method for comparing the reactivity of electrophiles is through solvolysis, where the solvent acts as the nucleophile. The rate of solvolysis provides a quantitative measure of the compound's susceptibility to nucleophilic attack.
While direct comparative studies under identical conditions are scarce, data from independent studies can offer valuable insights. The solvolysis of this compound is known to be rapid due to the stability of the resulting carbocation. In contrast, the hydrolysis of 4-methoxybenzoyl chloride, although also proceeding through a dissociative mechanism, involves a different type of intermediate.[2][3]
| Compound | Reaction | Solvent | Temperature (°C) | First-Order Rate Constant (k) | Citation |
| This compound | Solvolysis | 20% Acetonitrile (B52724) in Water | 25 | 2.2 s⁻¹ | [4][5] |
| 4-Methoxybenzoyl Chloride | Methanolysis | Methanol | 25 | 2.05 x 10⁻⁴ s⁻¹ | [6] |
Note: The data presented is from different studies and under different solvent conditions (solvolysis in aqueous acetonitrile vs. methanolysis). Therefore, this table illustrates the high reactivity of this compound and provides a data point for 4-methoxybenzoyl chloride, but it is not a direct head-to-head comparison under identical conditions. The significant difference in the magnitude of the rate constants, despite the different nucleophiles, strongly suggests that this compound is substantially more reactive in solvolysis-type reactions.
Experimental Protocols for Reactivity Comparison
To empirically determine and compare the reactivity of these two compounds, a solvolysis reaction can be performed, and the rate of reaction can be monitored.
Objective: To compare the first-order rate constants for the solvolysis of this compound and 4-methoxybenzoyl chloride in a given solvent system.
Materials:
-
This compound
-
4-Methoxybenzoyl chloride
-
Solvent (e.g., 80% ethanol/water)
-
Indicator (e.g., bromophenol blue)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and stopwatch
Experimental Workflow:
Procedure:
-
Preparation: Prepare stock solutions of this compound and 4-methoxybenzoyl chloride in a non-nucleophilic solvent (e.g., dry acetone).
-
Reaction Setup: In a flask, place a known volume of the 80% ethanol/water solvent and a few drops of the indicator. Equilibrate the flask in the constant temperature water bath.
-
Initiation: Start the timer and add a small, known volume of the respective chloride stock solution to the solvent with vigorous stirring.
-
Titration: At regular time intervals, titrate the hydrochloric acid produced during the solvolysis with the standardized sodium hydroxide solution. The endpoint is indicated by a color change of the indicator.
-
Data Analysis: The rate of reaction can be determined by plotting the volume of NaOH added versus time. From this data, the first-order rate constant (k) for each compound can be calculated.
Conclusion
This compound and 4-methoxybenzoyl chloride, while both serving as sources for the 4-methoxyphenyl-containing moieties, exhibit fundamentally different reactivities governed by their distinct chemical structures. This compound is a highly reactive alkylating agent that readily undergoes nucleophilic substitution, often via an SN1 mechanism, due to the pronounced stability of the benzylic carbocation intermediate. Conversely, 4-methoxybenzoyl chloride is a reactive acylating agent that participates in nucleophilic acyl substitution via an addition-elimination mechanism.
Experimental data, although not from a single comparative study, strongly indicates that this compound is significantly more reactive in nucleophilic substitution reactions like solvolysis. For researchers and drug development professionals, understanding these mechanistic differences is crucial for predicting reaction outcomes, optimizing conditions, and selecting the most suitable reagent for a given synthetic transformation. When rapid alkylation is desired, this compound is the reagent of choice. For acylation reactions, 4-methoxybenzoyl chloride is the appropriate counterpart.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 3. 4-Methoxybenzoyl chloride | 100-07-2 [amp.chemicalbook.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
PMB vs. MOM: A Comparative Guide to Hydroxyl Protecting Groups for Researchers
In the realm of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic selection of protecting groups is paramount to success. Among the myriad of choices for the protection of hydroxyl groups, the p-methoxybenzyl (PMB) and methoxymethyl (MOM) ethers are workhorse functionalities. This guide provides an objective, data-driven comparison of the PMB and MOM protecting groups, offering insights into their respective advantages and optimal applications.
At a Glance: Key Differences
The primary distinction between the PMB and MOM protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship. PMB ethers are uniquely susceptible to oxidative cleavage, while MOM ethers are labile under acidic conditions. This fundamental difference allows for the selective deprotection of one in the presence of the other, a critical aspect in modern synthetic strategies.
Quantitative Comparison of Deprotection Methods
The following table summarizes experimental data for the deprotection of PMB and MOM ethers under various conditions, providing a quantitative basis for comparison of their efficiency and selectivity.
| Protecting Group | Substrate Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| PMB | Primary Alcohol | DDQ (1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0 to RT | 1 h | 97 | [1] |
| PMB | Secondary Alcohol | DDQ (1.3 equiv) | CH₂Cl₂/phosphate (B84403) buffer (pH 7) | 0 to RT | 1 h | 97 | [2] |
| PMB | Phenol | DDQ (1.1 equiv) | CH₂Cl₂/H₂O (10:1) | RT | 30 min | 95 | [2] |
| PMB | Primary Alcohol | TfOH (0.5 equiv) | CH₂Cl₂ | 21 | 15 min | 94 | [3] |
| PMB | Secondary Alcohol | TfOH (0.5 equiv) | CH₂Cl₂ | 21 | 15 min | 88 | [3] |
| MOM | Aromatic Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [1] |
| MOM | Aliphatic Ether | p-TSA | Solvent-free | RT | 30 min | 85-98 | [1] |
| MOM | Aliphatic Ether | TFA/DCM (1:15) | DCM | 25 | 12 h | High | [1] |
| MOM | Aromatic Ether | ZrCl₄ (50 mol%) | Isopropanol | Reflux | - | High | [4] |
| MOM | Aliphatic Ether | ZnBr₂, n-PrSH | CH₂Cl₂ | 0 to RT | < 10 min | High | [4] |
Core Advantages of the PMB Protecting Group
The standout advantage of the PMB group is its unique susceptibility to oxidative deprotection . This is most commonly achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[5] This oxidative cleavage is highly selective and proceeds under mild, often neutral conditions, leaving a wide array of other protecting groups and sensitive functionalities intact.
Orthogonality: The ability to deprotect PMB ethers oxidatively provides excellent orthogonality with acid-labile groups like MOM, THP, and TBS, as well as base-labile groups.[5] For instance, a MOM group will remain unaffected by the DDQ conditions used to cleave a PMB ether.[5]
Stability: PMB ethers exhibit broad stability under basic, nucleophilic, and many acidic conditions under which MOM ethers would be cleaved.[3]
Limitations and Side Reactions of PMB Deprotection
While powerful, DDQ-mediated deprotection is not without its challenges. Electron-rich aromatic rings or dienes within the substrate can be susceptible to oxidation by DDQ.[5] The p-methoxybenzaldehyde byproduct and the intermediate p-methoxybenzyl cation can sometimes react with nucleophilic sites on the deprotected molecule.[5] The use of a scavenger, such as β-pinene or anethole, can mitigate these side reactions.
Core Advantages of the MOM Protecting Group
The MOM group is a widely used protecting group due to its ease of introduction and its stability to a broad range of non-acidic reagents.
Stability: MOM ethers are stable to strong bases, organometallic reagents, and many oxidizing and reducing agents, making them suitable for a wide range of synthetic transformations.[1]
Milder Acidic Cleavage Options: While typically cleaved with strong acids like HCl or TFA, milder and more selective conditions have been developed. Reagents such as TMSBr, TMSOTf, or various Lewis acids can effect deprotection under conditions that may spare other acid-sensitive groups.[1][6]
Limitations and Side Reactions of MOM Deprotection
The primary limitation of the MOM group is its lability to acidic conditions. This can be a drawback in synthetic routes that require acidic steps. Unintentional deprotection can occur during silica (B1680970) gel chromatography due to the acidic nature of the silica.[6] The generation of formaldehyde (B43269) and other reactive species during deprotection can sometimes lead to side reactions.
Experimental Protocols
Oxidative Deprotection of a PMB Ether using DDQ
This protocol describes a general procedure for the cleavage of a PMB ether.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Acidic Deprotection of a MOM Ether using TFA
This protocol outlines a general procedure for the acidic cleavage of a MOM ether.
Materials:
-
MOM-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected compound in DCM.
-
Add TFA dropwise (typically 5-10% v/v) at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from minutes to several hours.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Orthogonality
The orthogonal relationship between PMB and MOM protecting groups is a key takeaway for synthetic planning. The following diagrams illustrate the distinct deprotection pathways.
References
A Comparative Guide to the Validation of PMB Deprotection by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the selective removal of protecting groups is a critical step in multi-step organic synthesis. The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols due to its stability and the multiple methods available for its cleavage. Validating the complete removal of the PMB group is crucial to ensure the desired product's purity and to proceed with subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this validation, offering both qualitative and quantitative insights into the deprotection reaction.
This guide provides a comparative overview of common PMB deprotection methods, with a focus on their validation using ¹H NMR spectroscopy. We present quantitative data for different deprotection reagents, detailed experimental protocols, and a discussion on the application of quantitative NMR (qNMR) for reaction monitoring.
Comparison of PMB Deprotection Methods
The choice of deprotection reagent is dictated by the substrate's sensitivity to acidic or oxidative conditions and the presence of other protecting groups. The three most common methods for PMB ether cleavage are oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), and acidic hydrolysis using trifluoroacetic acid (TFA) or other strong acids.
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Notes |
| DDQ | CH₂Cl₂/H₂O, rt | 1 - 4 h | 85 - 97% | Highly selective for PMB over many other protecting groups like benzyl (B1604629) (Bn), tert-butyldimethylsilyl (TBS), and methoxymethyl (MOM).[1] |
| CAN | CH₃CN/H₂O, 0 °C to rt | 15 - 60 min | 80 - 95% | Generally faster than DDQ but can be less selective.[2] |
| TFA | CH₂Cl₂, rt | 1 - 4 h | 85 - 95% | Effective but not orthogonal to other acid-sensitive protecting groups.[3] |
| TfOH | CH₂Cl₂, 21 °C | 5 - 15 min | 82 - 94% | Very fast and efficient, even for hindered alcohols.[4] |
Validation of PMB Deprotection by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique to confirm the complete removal of the PMB group and the formation of the desired alcohol. The key spectral changes to monitor are the disappearance of the characteristic PMB signals and the appearance of the alcohol's hydroxyl proton signal.
Key ¹H NMR Signals to Monitor:
-
Disappearance of PMB Signals:
-
Aromatic protons of the PMB group: Two doublets, typically around δ 6.8-6.9 ppm and δ 7.2-7.3 ppm.
-
Methoxy (B1213986) protons (-OCH₃) of the PMB group: A sharp singlet around δ 3.8 ppm.
-
Benzylic methylene (B1212753) protons (-OCH₂Ar) of the PMB group: A singlet around δ 4.4-4.6 ppm.
-
-
Appearance of Alcohol Signal:
-
Hydroxyl proton (-OH): A broad singlet that can appear over a wide chemical shift range. Its position is concentration and solvent-dependent. A D₂O shake can be performed to confirm the assignment of this peak, as the -OH proton will exchange with deuterium (B1214612) and the signal will disappear.
-
-
Shift of Adjacent Protons:
-
Protons on the carbon bearing the oxygen (e.g., -CH-O-) will typically experience an upfield shift upon deprotection.
-
Below is a visual representation of the expected spectral changes.
Caption: Key ¹H NMR signal changes upon PMB deprotection.
Experimental Protocols
General Protocol for PMB Deprotection with DDQ
-
Dissolve the PMB-protected alcohol (1 equivalent) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1 - 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Protocol for Quantitative NMR (qNMR) Monitoring of PMB Deprotection
Quantitative NMR can be used to monitor the progress of the deprotection reaction in real-time, providing accurate data on the consumption of the starting material and the formation of the product.
-
Sample Preparation:
-
In an NMR tube, dissolve a known mass of the PMB-protected starting material in a deuterated solvent (e.g., CDCl₃).
-
Add a known mass of an internal standard. The internal standard should be stable under the reaction conditions and have a signal that is well-resolved from the signals of the starting material and product. 1,3,5-trimethoxybenzene (B48636) is a suitable internal standard for reactions in organic solvents.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations.
-
Initiate the deprotection reaction by adding the deprotecting agent (e.g., a solution of DDQ in CDCl₃) directly to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process each spectrum identically (phasing and baseline correction).
-
Integrate the well-resolved signals of the starting material (e.g., the methoxy protons of the PMB group at ~δ 3.8 ppm), the product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the known concentration of the internal standard using the following equation:
Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * Concentration_standard
-
-
Plotting the Data: Plot the concentration of the starting material and product versus time to obtain a reaction profile.
Comparative Workflow and Orthogonality
The choice of deprotection method is often influenced by the presence of other protecting groups in the molecule. The oxidative cleavage of PMB ethers with DDQ is a prime example of an orthogonal deprotection strategy.
Caption: Orthogonal deprotection of a multi-protected molecule.
This diagram illustrates that the PMB group can be selectively removed with DDQ in the presence of a benzyl (Bn) ether and a silyl (B83357) (TBS) ether. The Bn group can then be removed by hydrogenolysis, and the TBS group can be cleaved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality is a significant advantage in the synthesis of complex molecules.
Conclusion
The validation of PMB deprotection by NMR spectroscopy is a robust and reliable method. By monitoring the characteristic signals of the PMB group and the appearance of the deprotected alcohol's signals, researchers can confidently confirm the completion of the reaction. The choice of deprotection reagent should be carefully considered based on the specific substrate and the overall synthetic strategy, with oxidative cleavage by DDQ offering excellent orthogonality. The use of qNMR provides a powerful tool for real-time reaction monitoring and optimization, leading to improved yields and a better understanding of the reaction kinetics.
References
A Researcher's Guide to the Stability of Substituted Benzyl Ethers: PMB vs. DMB and Beyond
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of hydroxyl functionalities, substituted benzyl (B1604629) ethers, particularly p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers, are mainstays in the synthetic chemist's toolbox. This guide provides a comprehensive comparison of the stability of these and other substituted benzyl ethers, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The stability of a benzyl ether is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the electron density of the ring, making the benzyl ether more susceptible to cleavage under both acidic and oxidative conditions. This increased lability stems from the greater stabilization of the benzylic carbocation intermediate that forms during cleavage.[1]
The Stability Hierarchy: DMB > PMB > Benzyl
The relative stability of the most common benzyl-type protecting groups follows a clear trend: the unsubstituted benzyl (Bn) group is the most robust, followed by the PMB group, with the DMB group being the most labile.[2]
-
2,4-Dimethoxybenzyl (DMB) Ethers: The presence of two electron-donating methoxy (B1213986) groups, one in the ortho and one in the para position, significantly activates the aromatic ring. This renders DMB ethers highly susceptible to cleavage under very mild acidic and oxidative conditions.[1][3]
-
p-Methoxybenzyl (PMB) Ethers: With a single methoxy group in the para position, PMB ethers are more stable than DMB ethers but still readily cleaved under conditions that often leave unsubstituted benzyl ethers intact.[1][4]
-
Benzyl (Bn) Ethers: The absence of electron-donating substituents makes the benzyl group considerably more stable. Its removal typically requires harsher conditions, such as catalytic hydrogenolysis or strong acids.[5][6]
This differential stability is the cornerstone of their application in orthogonal protecting group strategies, allowing for the selective deprotection of one benzyl ether in the presence of another.[1]
Comparative Data on Deprotection Conditions
The choice of deprotection method is dictated by the specific benzyl ether and the presence of other functional groups within the molecule. The following table summarizes typical conditions for the cleavage of DMB, PMB, and Bn ethers.
| Protecting Group | Deprotection Method | Reagents | Typical Conditions | Yield | Reference |
| DMB | Acidic Cleavage | Trifluoroacetic Acid (TFA) | 10% TFA in CH₂Cl₂, 0 °C to rt, 1-4 h | High (e.g., quant., 2 h) | [2][3] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DDQ (1.1-1.5 equiv.), CH₂Cl₂/H₂O, 0 °C to rt, 1-4 h | High | [7][8] | |
| PMB | Acidic Cleavage | Trifluoroacetic Acid (TFA) | TFA, slower than DMB cleavage | Good to High | [2][9] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) | DDQ or CAN, CH₂Cl₂/H₂O | High | [4][10] | |
| Bn | Acidic Cleavage | Strong Acids (e.g., HBr, BCl₃) | Harsher conditions required | Variable | [6][11] |
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | H₂ (balloon or higher pressure), Pd/C (5-10 mol%), rt | High | [5][12] | |
| Reductive Cleavage | Sodium in liquid ammonia (B1221849) (Birch reduction) | Na, NH₃(l) | Good | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the acidic and oxidative cleavage of DMB and PMB ethers.
Acidic Cleavage of a DMB Ether with Trifluoroacetic Acid (TFA)
Objective: To selectively cleave a DMB ether under mild acidic conditions.
Protocol:
-
Dissolve the DMB-protected compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.
-
Add a cation scavenger, such as anisole (B1667542) (5-10 equivalents) or triisopropylsilane (B1312306) (2-5 equivalents), to the solution.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).[3]
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
Oxidative Cleavage of a PMB Ether with DDQ
Objective: To cleave a PMB ether under neutral oxidative conditions.
Protocol:
-
Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[7]
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 eq) portion-wise.[7]
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the deprotected alcohol.
Visualizing Stability and Deprotection Workflows
The logical relationship of the stability of these benzyl ethers and the general workflows for their deprotection can be visualized using the following diagrams.
Conclusion
The choice between DMB, PMB, and other substituted benzyl ethers is a strategic decision in organic synthesis. The enhanced lability of the DMB group makes it ideal for substrates requiring very mild deprotection conditions.[1] The PMB group offers a balance of stability and reactivity, making it a versatile choice for a wide range of applications. The robustness of the unsubstituted benzyl group is advantageous in lengthy synthetic sequences where a resilient protecting group is necessary. By understanding the principles of their comparative stability and the specific conditions required for their cleavage, researchers can effectively harness these protecting groups to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. uwindsor.ca [uwindsor.ca]
Assessing the Chemoselectivity of p-Methoxybenzyl (PMB) Protection: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The p-methoxybenzyl (PMB) ether has long been a stalwart protecting group for alcohols, prized for its relative stability and versatile cleavage methods. This guide offers an objective comparison of the chemoselectivity of PMB protection in the presence of various functional groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in devising robust synthetic strategies.
PMB Protection: A Balancing Act of Reactivity
The selective protection of one hydroxyl group over another, or over other nucleophilic functional groups, is a common challenge in the synthesis of complex molecules. The chemoselectivity of PMB ether formation is primarily governed by the nucleophilicity and steric accessibility of the target functional group.
Alcohols: Primary vs. Secondary
In molecules containing multiple hydroxyl groups, the differentiation between primary and secondary alcohols is a frequent necessity. Generally, primary alcohols, being less sterically hindered, react more readily to form PMB ethers. Experimental data from the selective mono-PMB protection of diols demonstrates this principle effectively.
| Substrate | Product(s) | Ratio/Yield (%) |
| 1,4-Butanediol | Mono-PMB ether | 85 |
| Di-PMB ether | 10 | |
| 1,2-Hexanediol | 1-O-PMB-hexane-1,2-diol | 78 |
| 2-O-PMB-hexane-1,2-diol | <5 | |
| cis-Cyclohexane-1,2-diol | Mono-PMB ether | 75 |
Data summarized from Chavan, S. P., et al. Tetrahedron Lett. 2012, 53 (35), 4683–4686.
As the data indicates, the PMB protection of symmetrical diols containing only primary alcohols, such as 1,4-butanediol, yields predominantly the mono-protected product under controlled conditions. In the case of a diol with both a primary and a secondary alcohol, such as 1,2-hexanediol, there is a marked preference for the protection of the primary hydroxyl group. This selectivity is attributed to the lower steric hindrance around the primary alcohol, allowing for more facile access by the PMB-donating reagent.
Alcohols vs. Other Nucleophilic Functional Groups
The chemoselectivity of PMB protection extends to its application in substrates bearing other common nucleophilic functional groups, such as phenols, amines, and thiols. The relative acidity and nucleophilicity of these groups play a crucial role in determining the outcome of the protection reaction.
| Competing Functional Groups | Predominant Product | Rationale for Selectivity |
| Alcohol vs. Phenol | Phenolic PMB ether | Phenols are significantly more acidic (pKa ~10) than alcohols (pKa ~16-18), leading to preferential deprotonation and subsequent etherification under basic conditions. |
| Alcohol vs. Amine | N-PMB | Primary and secondary amines are generally more nucleophilic than alcohols and will typically react preferentially with the PMB halide. |
| Alcohol vs. Thiol | S-PMB | Thiols are more acidic and more nucleophilic than alcohols. Thiolates are readily formed and are excellent nucleophiles, leading to selective S-alkylation. |
It is important to note that while these general selectivities hold true, the specific reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the outcome of competitive protection reactions.
Alternative Protecting Groups: A Comparative Overview
While the PMB group offers a favorable balance of stability and selective cleavage, other protecting groups for alcohols are often employed depending on the specific synthetic context. The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| PMB | NaH, PMB-Cl, THF/DMF | DDQ, CAN, TFA | Stable to a wide range of conditions; can be cleaved oxidatively or under acidic conditions, offering orthogonality with many other groups. | Sensitive to strong acids and oxidizing agents. |
| Benzyl (Bn) | NaH, BnBr, THF/DMF | H₂, Pd/C | Very stable to a wide range of reagents, including many acidic and basic conditions. | Requires hydrogenolysis for cleavage, which is not compatible with reducible functional groups like alkenes and alkynes. |
| Silyl Ethers (e.g., TBS, TIPS) | R₃SiCl, Imidazole, DMF | TBAF, HF, AcOH | Easily introduced and removed under mild, fluoride-mediated conditions; tunable stability based on steric bulk. | Generally labile to acidic conditions. |
| Tetrahydropyranyl (THP) | DHP, cat. acid | Aqueous acid | Stable to basic, organometallic, and reducing reagents. | Introduces a new stereocenter; labile to acid. |
Experimental Protocols
Selective Mono-PMB Protection of a Diol
This protocol is adapted from the work of Chavan et al. for the selective mono-protection of a diol.
Materials:
-
Diol (e.g., 1,4-butanediol) (1.0 eq)
-
p-Methoxybenzyl alcohol (1.1 eq)
-
Amberlyst-15 (10% w/w)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the diol in DCM, add p-methoxybenzyl alcohol and Amberlyst-15 resin.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin and wash the resin with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the mono-PMB protected diol.
Visualizing the Logic of Chemoselectivity Assessment
To systematically approach the assessment of PMB protection chemoselectivity, a logical workflow can be employed. This involves identifying the functional groups present in the substrate, selecting appropriate reaction conditions, and analyzing the product distribution.
Orthogonal Protection Strategies
A key consideration in choosing a protecting group is its compatibility with other protecting groups present in the molecule, a concept known as orthogonality. The PMB group is a valuable component of many orthogonal protection strategies due to its unique cleavage conditions.
A Quantitative Comparison of Para-Methoxybenzyl (PMB) Ether Formation Methods for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. The para-methoxybenzyl (PMB) ether stands out as a versatile protecting group due to its stability across a range of reaction conditions and its facile cleavage under specific oxidative or acidic protocols. This guide provides an objective, data-driven comparison of the most common methods for PMB ether formation, alongside a quantitative analysis of alternative alcohol protecting groups. Detailed experimental protocols and visual workflow diagrams are included to aid in the selection of the optimal protection strategy for your synthetic needs.
Comparison of PMB Ether Formation Methodologies
The formation of PMB ethers can be broadly categorized into three main strategies: the classical Williamson ether synthesis, the use of PMB-trichloroacetimidate, and acid-catalyzed methods. The choice of method is often dictated by the substrate's sensitivity to basic or acidic conditions and the desired reaction efficiency.
Data Presentation: Quantitative Analysis of PMB Ether Formation
The following tables summarize the quantitative data for various PMB ether formation methods, highlighting reaction conditions, times, and yields for different alcohol substrates.
Table 1: Williamson Ether Synthesis for PMB Ether Formation
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary | NaH | THF/DMF | 0 to RT | 2 | 92 | [1] |
| Primary | NaH | THF | 0 to RT | 1 | >90 | [2] |
| Primary | KH | THF | RT | 2 | 93 | [3] |
| Secondary | NaH | THF/DMF | 0 to RT | 12 | 85-95 | [4] |
| Secondary (Hindered) | NaH | THF/DMF | RT | 24 | ~80 | [5][6] |
| Tertiary | PMB-Cl, nBuLi | THF | -78 to RT | 12 | Low to Moderate | [1] |
Table 2: Alternative Methods for PMB Ether Formation
| Method | Substrate (Alcohol) | Reagents | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Trichloroacetimidate (B1259523) | Primary | PMB-trichloroacetimidate | La(OTf)₃ (cat.) | Toluene (B28343) | RT | Short | High | [7] |
| Trichloroacetimidate | Secondary | PMB-trichloroacetimidate | TMSOTf (cat.) | CH₂Cl₂ | RT | 15 min | High | [5] |
| Trichloroacetimidate | Hindered Secondary | PMB-trichloroacetimidate | La(OTf)₃ (cat.) | Toluene | RT | < 1h | 88-94 | [6] |
| Acid-Catalyzed | Primary | 2-(PMB-oxy)-lepidine, MeOTf | - | Toluene | 0 to RT | 30-60 min | ~90 | [8] |
| Acid-Catalyzed | Secondary | 2-(PMB-oxy)-lepidine, MeOTf | MgO | Toluene | 0 to RT | 30-60 min | 80-95 | [8] |
Comparison with Alternative Alcohol Protecting Groups
The selection of a protecting group is a critical strategic decision in multi-step synthesis. The following tables provide a quantitative comparison of PMB ethers with other commonly used alcohol protecting groups: methoxymethyl (MOM), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyldimethylsilyl (TBS) ethers.
Data Presentation: Formation and Cleavage of Common Alcohol Protecting Groups
Table 3: Quantitative Comparison of Protecting Group Formation
| Protecting Group | Substrate (Alcohol) | Reagents | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PMB | Primary | PMB-Cl | NaH | THF/DMF | 0 to RT | 2 | 92 | [1] |
| MOM | Primary | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to RT | 2-16 | >90 | [9] |
| SEM | Primary | SEM-Cl | DIPEA | CH₂Cl₂ | RT | 2 | 95 | [10] |
| TBS | Primary | TBS-Cl | Imidazole | DMF | RT | 1-12 | 90-98 | [11] |
Table 4: Quantitative Comparison of Protecting Group Cleavage
| Protecting Group | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| PMB | DDQ | CH₂Cl₂/H₂O | 0 to RT | 1 h | 97 | [1] |
| MOM | Conc. HCl (cat.) | MeOH | RT to 50 | 0.5-4 h | High | [9] |
| SEM | TBAF | THF | 80 | 12 h | Variable | [12] |
| TBS | TBAF (1.0 M) | THF | 0 to RT | 45 min - 18 h | 32-99 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: PMB Ether Formation via Williamson Ether Synthesis
Reagents:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the alcohol in a mixture of anhydrous THF and DMF (e.g., 3:1) under an inert atmosphere (Argon or Nitrogen), add NaH portion-wise at 0 °C.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add PMB-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel flash chromatography.[1]
Protocol 2: PMB Ether Formation using PMB-Trichloroacetimidate
Reagents:
-
Alcohol (1.0 equiv)
-
p-Methoxybenzyl trichloroacetimidate (1.2 equiv)
-
Lanthanum(III) triflate (La(OTf)₃, 0.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a solution of the alcohol and p-methoxybenzyl trichloroacetimidate in anhydrous toluene under an inert atmosphere, add La(OTf)₃ at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[7]
Protocol 3: Oxidative Deprotection of PMB Ether with DDQ
Reagents:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (or a pH 7 phosphate (B84403) buffer)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 to 10:1) and cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.[1]
Visualizing Synthetic Strategies
Diagrams generated using Graphviz provide a clear visual representation of the reaction pathways and decision-making processes in selecting a protecting group strategy.
Caption: Williamson Ether Synthesis Workflow for PMB Ether Formation.
Caption: Decision Tree for Selecting an Alcohol Protecting Group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. lookchem.com [lookchem.com]
- 8. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. benchchem.com [benchchem.com]
- 12. SEM Deprotection - TBAF [commonorganicchemistry.com]
A Comparative Guide to Oxidative vs. Acidic Deprotection of PM-Methoxybenzyl (PMB) Ethers
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its stability under a range of conditions and, crucially, the option for its selective removal. The two primary strategies for PMB ether deprotection, oxidative and acidic cleavage, offer distinct advantages and cater to different synthetic contexts. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic planning.
Data Presentation: A Head-to-Head Comparison
The choice between oxidative and acidic deprotection hinges on factors such as substrate sensitivity, the presence of other protecting groups, and desired reaction conditions. The following tables summarize the key performance indicators for the most common reagents used in each method: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for oxidative cleavage and trifluoroacetic acid (TFA) for acidic cleavage.
| Parameter | Oxidative Deprotection (DDQ) | Acidic Deprotection (TFA) |
| Reagent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Trifluoroacetic Acid (TFA) |
| Typical Conditions | DDQ (1.1-1.5 equiv.), CH₂Cl₂/H₂O, 0 °C to rt | TFA (e.g., 10% in CH₂Cl₂), 0 °C to rt |
| Reaction Time | Generally 1-4 hours | Can be rapid (minutes to hours) |
| Selectivity | High selectivity for PMB over other benzyl-type ethers.[1][2][3] | Can cleave other acid-labile groups (e.g., Boc, t-butyl esters).[4] |
| Orthogonality | Orthogonal to many acid- and base-labile protecting groups (e.g., MOM, THP, TBS, Bz).[1] | Not orthogonal to other acid-sensitive groups. |
| Substrate Scope | Broad; compatible with primary, secondary, and tertiary alcohols.[5][6] | Broad, but may not be suitable for acid-sensitive substrates.[7][8] |
| Byproducts | p-Methoxybenzaldehyde, reduced DDQ (hydroquinone).[9] | p-Methoxybenzyl cation (scavenger often needed). |
Table 1: General Comparison of Oxidative (DDQ) vs. Acidic (TFA) Deprotection of PMB Ethers
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in complex syntheses. Below are representative protocols for both oxidative and acidic deprotection of PMB ethers.
Protocol 1: Oxidative Deprotection using DDQ
This protocol is adapted from a procedure for the deprotection of a PMB-protected alcohol.[1]
Materials:
-
PMB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
0.1 M pH 7 sodium phosphate (B84403) buffer
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the PMB-protected starting material (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.3 equiv) as a solid in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly load the crude reaction mixture onto a silica gel column with a top layer of MgSO₄.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to yield the deprotected alcohol.
Protocol 2: Acidic Deprotection using TFA
This general procedure is based on the common use of TFA for PMB ether cleavage.[7][10]
Materials:
-
PMB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve the PMB-protected starting material (1.0 equiv) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TFA in CH₂Cl₂ (e.g., 10% v/v) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to predicting reactivity and troubleshooting reactions.
Oxidative Deprotection Mechanism with DDQ
The oxidative cleavage of a PMB ether with DDQ proceeds through a single electron transfer (SET) mechanism.[1] The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ, initiating the transfer. The resulting radical cation is stabilized by the para-methoxy group. Subsequent steps involving water lead to the release of the free alcohol and p-methoxybenzaldehyde.[1][9]
Caption: Mechanism of PMB ether deprotection using DDQ.
Acidic Deprotection Mechanism with TFA
Acidic cleavage of PMB ethers involves protonation of the ether oxygen by a strong acid like TFA. This is followed by the departure of the alcohol, generating a resonance-stabilized benzylic carbocation. This carbocation is then typically trapped by a nucleophilic scavenger.
Caption: Mechanism of acidic PMB ether deprotection.
General Experimental Workflow
The following diagram illustrates a typical workflow for the deprotection of a PMB ether, applicable to both oxidative and acidic methods with minor variations in the work-up procedure.
Caption: General experimental workflow for PMB deprotection.
Conclusion
Both oxidative and acidic methods are powerful tools for the deprotection of PMB ethers. The choice of method should be guided by the specific requirements of the synthetic route. Oxidative deprotection with DDQ offers excellent chemoselectivity, making it ideal for complex molecules with multiple protecting groups.[1] Acidic deprotection with TFA is a rapid and efficient method, provided the substrate is tolerant to acidic conditions.[7] By understanding the nuances of each approach, researchers can strategically employ the PMB protecting group to advance their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
literature review of 4-Methoxybenzyl chloride applications in total synthesis
For chemists engaged in the intricate art of total synthesis, the strategic selection of protecting groups is paramount. Among the arsenal (B13267) of choices for hydroxyl protection, the p-methoxybenzyl (PMB) group stands out for its unique blend of stability and selective reactivity. This guide offers a comparative analysis of the PMB group against common alternatives, supported by experimental data and protocols, to aid researchers in designing robust synthetic strategies.
The PMB Group: An Overview
Introduced via 4-methoxybenzyl chloride (PMB-Cl), the PMB ether is a popular choice for protecting alcohols.[1] Its defining feature is its susceptibility to oxidative cleavage under mild conditions, a property that distinguishes it from other benzyl-type protecting groups.[1][2] This allows for selective deprotection, a crucial advantage in the assembly of complex molecules.[1] The introduction of a PMB group typically follows the Williamson ether synthesis, employing a base like sodium hydride to generate an alkoxide that is subsequently alkylated by PMB-Cl.[1]
Comparative Analysis of Alcohol Protecting Groups
The utility of a protecting group is judged by its ease of introduction, its stability across a range of chemical environments, and the conditions required for its removal. The following table compares the PMB group with the standard benzyl (B1604629) (Bn) group and common silyl (B83357) ethers like tert-butyldimethylsilyl (TBS).
Table 1: Comparison of Common Alcohol Protecting Groups
| Property | 4-Methoxybenzyl (PMB) | Benzyl (Bn) | Silyl Ethers (e.g., TBS) |
| Typical Introduction | PMB-Cl, NaH, THF | Bn-Br, NaH, THF | TBS-Cl, Imidazole, DMF |
| Acid Stability | Labile to strong acids, moderately stable to mild acids.[1][3] | Generally stable, requires harsh acid for cleavage.[4] | Labile, readily cleaved by mild acid.[5] |
| Base Stability | Stable | Stable | Stable, but can be cleaved by specific basic fluoride (B91410) sources. |
| Oxidative Stability | Labile to DDQ, CAN.[1][2][6] | Generally stable. | Stable |
| Reductive Stability | Labile to dissolving metal reduction and hydrogenolysis. | Labile to catalytic hydrogenolysis (H₂, Pd/C).[4] | Stable |
| Primary Deprotection | Oxidative cleavage (DDQ).[1][6] | Catalytic hydrogenolysis.[4] | Fluoride ion (TBAF).[5] |
| Orthogonality | Excellent orthogonality with groups sensitive to hydrogenolysis or fluoride.[1] | Orthogonal to oxidative and fluoride-based deprotections. | Orthogonal to oxidative and reductive (hydrogenolysis) deprotections. |
Key Experimental Protocols
The following are standardized, representative protocols for the protection of an alcohol with PMB-Cl and its subsequent deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Protocol 1: PMB Protection of a Primary Alcohol
This procedure describes the formation of a PMB ether using sodium hydride as a base.
Reaction: R-CH₂-OH + PMB-Cl --- (NaH, THF/DMF) ---> R-CH₂-O-PMB
Methodology: To a solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.2-1.5 equiv, 60% dispersion in oil) is added portionwise.[1] The mixture is stirred for 30 minutes at 0 °C. A solution of this compound (1.2-1.5 equiv) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (typically 2-12 hours, monitored by TLC). The reaction is carefully quenched by the slow addition of water or a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
This protocol details the selective cleavage of a PMB ether in the presence of other protecting groups.[1]
Reaction: R-O-PMB --- (DDQ, CH₂Cl₂/H₂O) ---> R-OH
Methodology: The PMB-protected alcohol (1.0 equiv) is dissolved in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio).[1] The solution is cooled to 0 °C, and DDQ (1.1-1.5 equiv) is added slowly as a solid.[1] The reaction is warmed to room temperature and stirred for 1-4 hours.[7] Progress is monitored by TLC; the reaction mixture typically turns from a dark color to a pale yellow upon consumption of the DDQ. Upon completion, the mixture can be diluted with CH₂Cl₂ and washed with a saturated aqueous NaHCO₃ solution to remove the acidic hydroquinone (B1673460) byproduct.[7] The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude alcohol is purified by column chromatography.
Application in Total Synthesis: The Fostriecin Case
The strategic utility of the PMB group is well-illustrated in synthetic campaigns toward complex natural products. For example, in the total and formal syntheses of Fostriecin, a PMB group was used to protect a primary alcohol.[8] In a key sequence, this PMB group was selectively removed with DDQ and subsequently replaced with a TBS group, demonstrating the practical application of PMB's unique deprotection chemistry to advance a complex synthesis.[8]
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the PMB protection and deprotection sequences.
Caption: Workflow for PMB protection of an alcohol.
Caption: Workflow for oxidative deprotection of a PMB ether.
Conclusion
This compound provides access to a robust and versatile alcohol protecting group for complex organic synthesis. The PMB group's stability to a wide range of reagents, combined with its unique susceptibility to mild oxidative cleavage, grants it a significant advantage in synthetic planning. This allows for a high degree of orthogonality with other common protecting groups, such as benzyl and silyl ethers, enabling chemists to navigate challenging synthetic transformations with precision and efficiency. The strategic implementation of PMB protection can be a key factor in the successful total synthesis of intricate molecular targets.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 4-Methoxybenzyl Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, in case of a spill or exposure, consult your institution's emergency procedures and the Safety Data Sheet (SDS) for 4-Methoxybenzyl chloride. This guide provides detailed protocols for the safe handling and disposal of this compound, a common reagent in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound is a corrosive and lachrymatory substance that causes severe skin burns and eye damage. It is also recognized as being toxic to aquatic life. Proper disposal is not only a regulatory requirement but a cornerstone of responsible laboratory practice. The primary method for disposal is through a licensed hazardous waste management company. However, for small quantities often used in a laboratory setting, chemical neutralization to a less hazardous compound is a viable and often preferred preliminary step.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact and burns. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and corrosive vapors. |
| Lab Coat | Flame-resistant, long-sleeved | To protect skin and clothing from contamination. |
| Respiratory | Use in a fume hood to avoid vapor inhalation | To prevent irritation of the respiratory tract. |
Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbent material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Experimental Protocol: Chemical Neutralization of this compound
This protocol details the hydrolysis of this compound to the less hazardous 4-methoxybenzyl alcohol using a weak base, such as sodium bicarbonate or sodium carbonate. This procedure should be performed in a chemical fume hood.
Materials
-
This compound to be disposed of
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
A suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Glassware: Beaker, separatory funnel, Erlenmeyer flask
-
Stir plate and stir bar
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) supplies (TLC plates, developing chamber, eluent, UV lamp)
Procedure
-
Preparation of Bicarbonate Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 mole of this compound, use at least 1.5 moles of sodium bicarbonate. This ensures a sufficient excess to drive the reaction to completion and neutralize the resulting hydrochloric acid.
-
Neutralization Reaction:
-
In a beaker of appropriate size, place the this compound.
-
Slowly and with constant stirring, add the sodium bicarbonate solution. Be aware that the reaction may be exothermic and will produce carbon dioxide gas, leading to frothing.
-
Allow the mixture to stir at room temperature. The hydrolysis of benzyl (B1604629) halides can be slow, so a reaction time of several hours to overnight is recommended to ensure completion.
-
-
Monitoring the Reaction:
-
The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
TLC Procedure:
-
Prepare a TLC plate with three lanes: a spot for the starting material (this compound), a co-spot (starting material and reaction mixture), and a spot for the reaction mixture.
-
Develop the TLC plate in an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to this compound is no longer visible in the reaction mixture lane. The appearance of a new, more polar spot corresponding to 4-methoxybenzyl alcohol should be observed.
-
-
-
Work-up of the Neutralized Mixture:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove the 4-methoxybenzyl alcohol.
-
Wash the organic layer with water and then with brine to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter to remove the drying agent.
-
-
Final Disposal:
-
The resulting organic solution containing 4-methoxybenzyl alcohol and the aqueous waste from the work-up should be collected in appropriately labeled hazardous waste containers for disposal through your institution's environmental health and safety office. Although the primary hazardous component has been neutralized, the resulting waste streams still require proper disposal.
-
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
